Balsalazide Disodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMOQBVBEGCJGW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82101-18-6, 213594-60-6 | |
| Record name | disodium 5-[(E)-{4-[(2-carboxylatoethyl)carbamoyl]phenyl}diazenyl]-2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BALSALAZIDE DISODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ASW03C9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Balsalazide Disodium: A Deep Dive into the Molecular Mechanism of Action in Ulcerative Colitis
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Balsalazide disodium is a second-generation aminosalicylate prodrug designed for the targeted delivery of its active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon. This targeted approach maximizes therapeutic efficacy at the site of inflammation in ulcerative colitis while minimizing systemic absorption and associated side effects. The therapeutic action of balsalazide is entirely attributable to the multifaceted anti-inflammatory properties of 5-ASA. This technical guide elucidates the core mechanism of action, detailing the metabolic activation of the prodrug and the subsequent molecular pathways modulated by 5-ASA. Key mechanisms include the inhibition of inflammatory mediators through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, suppression of the master inflammatory transcription factor Nuclear Factor-kappa B (NF-κB), and activation of the anti-inflammatory nuclear receptor, Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ). This document provides a synthesis of preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling cascades involved.
Pharmacokinetics and Metabolic Activation
Balsalazide is a prodrug that consists of 5-ASA linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2] This chemical structure allows the drug to pass through the upper gastrointestinal tract largely unabsorbed.[3] Upon reaching the colon, resident gut microbiota produce azoreductase enzymes that cleave the azo bond.[2][3] This bacterial metabolism releases the therapeutically active 5-ASA and the inactive carrier molecule directly at the site of active colonic inflammation characteristic of ulcerative colitis.[1][4] This colon-specific delivery is a critical feature, ensuring high local concentrations of the active drug where it is needed most.[5]
Core Mechanisms of Action of 5-Aminosalicylic Acid (5-ASA)
The anti-inflammatory effects of 5-ASA are pleiotropic, involving the modulation of several key intracellular signaling pathways.
Inhibition of Prostaglandin and Leukotriene Synthesis
In inflammatory bowel disease, there is an increased mucosal production of arachidonic acid metabolites, which are potent inflammatory mediators.[4] 5-ASA is known to inhibit both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[5][6][7] By blocking these enzymes, 5-ASA reduces the synthesis of pro-inflammatory prostaglandins and leukotrienes in the colonic mucosa, thereby decreasing inflammation, fluid secretion, and vasodilation.[8][9] While this is a recognized mechanism, some studies note that very high concentrations of 5-ASA are required for significant COX inhibition, suggesting other mechanisms may be more prominent.[10]
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB pathway is a critical regulator of the innate immune response and is markedly activated in the inflamed mucosa of ulcerative colitis patients.[11] Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β. 5-ASA has been shown to be a potent inhibitor of NF-κB activation.[5][12] It can block the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[13] This action prevents the p65/p50 NF-κB dimer from translocating to the nucleus, thus suppressing the expression of inflammatory target genes.[11][14][15]
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)
PPAR-γ is a nuclear hormone receptor that plays a key role in regulating inflammation. Agonists of PPAR-γ have potent anti-inflammatory effects.[16] Both 5-ASA and its major metabolite, N-acetyl-5-ASA, have been identified as PPAR-γ agonists.[4][17] Upon binding, they induce a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus, where it binds to specific DNA sequences (PPREs) and modulates the expression of target genes, generally leading to a down-regulation of the inflammatory response.[17][18]
Antioxidant Activity and Impact on Gut Microbiota
5-ASA possesses antioxidant properties and can act as a scavenger of reactive oxygen species (ROS).[19] Oxidative stress is a significant contributor to mucosal damage in ulcerative colitis, and by neutralizing free radicals, 5-ASA can help protect the intestinal epithelium.[6] Furthermore, while the activation of balsalazide is dependent on the gut microbiota, 5-ASA itself can modulate the microbial composition, potentially contributing to its therapeutic effect by fostering a less inflammatory microbial environment.[20][21]
Quantitative Data from Clinical Efficacy Trials
The efficacy of balsalazide has been evaluated in numerous clinical trials for the treatment of mild-to-moderate active ulcerative colitis. The data consistently demonstrates its superiority over placebo and compares favorably with other mesalamine formulations.
Table 1: Efficacy of High-Dose (6.75 g/day ) vs. Low-Dose (2.25 g/day ) Balsalazide and Mesalamine (2.4 g/day ) Data synthesized from a multicenter, randomized, double-blind study.[22]
| Outcome Measure (at 8 weeks) | Balsalazide (6.75 g/day ) | Balsalazide (2.25 g/day ) | p-value (High vs. Low Dose) |
| Improvement in Rectal Bleeding | 64.7% | 32.4% | < 0.006 |
| Improvement in Stool Frequency | 58.8% | 29.4% | < 0.006 |
| Improvement in Sigmoidoscopic Score | 78.9% | 52.5% | < 0.015 |
| Physician's Global Assessment | 73.7% | 51.3% | < 0.03 |
Table 2: Comparison of Balsalazide vs. Mesalamine for Maintenance of Remission Data from a 26-week, double-blind, multicenter, randomized trial.[23]
| Treatment Group | Daily Dose | Clinical Remission Rate | Time to Relapse (days) |
| Balsalazide (High Dose) | 3.0 g twice daily | 77.5% | 161 |
| Balsalazide (Low Dose) | 1.5 g twice daily | 43.8% | 131 |
| Mesalamine | 0.5 g three times daily | 56.8% | 144 |
| p-value (High Dose Balsalazide vs. others) | - | p = 0.006 | p = 0.003 (vs. Low Dose) |
Key Experimental Protocols
The elucidation of balsalazide's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Protocol: Assessment of NF-κB Inhibition in Colorectal Cells
Objective: To determine if 5-ASA inhibits TNF-α-induced NF-κB activation in a human colorectal cancer cell line (e.g., HCT116).[11][13]
Methodology:
-
Cell Culture: HCT116 cells are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with varying concentrations of 5-ASA or vehicle control for 1-2 hours. Subsequently, cells are stimulated with a pro-inflammatory cytokine, typically human recombinant TNF-α (e.g., 20 ng/mL), for a short duration (e.g., 30 minutes).
-
Nuclear and Cytoplasmic Fractionation: Following treatment, cells are harvested and lysed. Nuclear and cytoplasmic protein extracts are isolated using a commercial fractionation kit following the manufacturer's protocol. Protein concentrations are determined using a BCA assay.
-
Western Blot Analysis:
-
Equal amounts of cytoplasmic protein are resolved via SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated-IκBα (p-IκBα) and total IκBα.
-
Equal amounts of nuclear protein are similarly resolved and probed with a primary antibody against the NF-κB p65 subunit.
-
Loading controls (e.g., β-actin for cytoplasmic, Lamin B1 for nuclear) are used to ensure equal protein loading.
-
Blots are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Densitometry is used to quantify band intensity. A reduction in p-IκBα levels in the cytoplasm and a decrease in p65 levels in the nucleus in 5-ASA-treated cells compared to TNF-α-only treated cells indicates inhibition of the NF-κB pathway.
Protocol: In Vitro Prodrug Hydrolysis in Colonic Contents
Objective: To confirm the colon-specific cleavage of the azo bond in balsalazide. (Methodology adapted from studies on similar prodrugs).[24]
Methodology:
-
Preparation of Colonic Contents: Cecal or colonic contents are collected from laboratory animals (e.g., Sprague-Dawley rats). The contents are weighed and homogenized in an anaerobic phosphate-buffered saline (PBS, pH 7.4) to create a slurry (e.g., 20% w/v).
-
Incubation: A known concentration of this compound is added to the slurry. The mixture is incubated under strict anaerobic conditions (e.g., in an anaerobic chamber with a nitrogen atmosphere) at 37°C with gentle shaking.
-
Control Incubations:
-
Balsalazide in sterile PBS (without colonic contents) to test for chemical degradation.
-
Balsalazide in autoclaved (heat-killed) colonic contents to confirm the enzymatic nature of the cleavage.
-
-
Time-Course Sampling: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Processing: The samples are immediately treated to stop the enzymatic reaction (e.g., by adding acetonitrile or by flash freezing). The samples are then centrifuged to pellet solid debris.
-
HPLC Analysis: The supernatant is filtered and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection. A validated method is used to separate and quantify the concentrations of the parent drug (balsalazide) and the released active moiety (5-ASA) over time.
-
Data Analysis: The rate of disappearance of balsalazide and the rate of appearance of 5-ASA are calculated. Significant hydrolysis only in the active colonic slurry confirms microbiota-dependent activation.
Conclusion
This compound represents a highly effective and targeted therapeutic strategy for ulcerative colitis. Its mechanism of action is a direct consequence of its successful delivery of 5-ASA to the colon. The anti-inflammatory effects of 5-ASA are robust and multifactorial, involving the suppression of key inflammatory pathways such as COX, LOX, and NF-κB, alongside the activation of the protective PPAR-γ signaling pathway. This comprehensive molecular activity, combined with its favorable safety profile derived from minimal systemic absorption, solidifies the role of balsalazide as a cornerstone in the management of mild-to-moderate ulcerative colitis. Further research into the interplay between 5-ASA and the gut microbiome may reveal additional therapeutic mechanisms and opportunities for treatment optimization.
References
- 1. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Mesalamine - A Revered Drug for Inflammatory Bowel Disease With Detrimental Effects on the Lung and Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mesalazine - Wikipedia [en.wikipedia.org]
- 8. This compound, Colazal: Drug Facts, Side Effects and Dosage [medicinenet.com]
- 9. Colazal (this compound) Side Effects, Warnings, and Drug Interactions [medicinenet.com]
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- 11. aacrjournals.org [aacrjournals.org]
- 12. nbinno.com [nbinno.com]
- 13. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Balaglitazone: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. mdpi.com [mdpi.com]
- 21. Microbiota and Drug Response in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Balsalazide Disodium: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide disodium is a second-generation aminosalicylate prodrug approved for the treatment of mildly to moderately active ulcerative colitis.[1] Its design as a colon-targeted drug minimizes systemic absorption and delivers the active therapeutic agent, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the site of inflammation in the colon. This targeted approach is intended to enhance efficacy while reducing the systemic side effects associated with earlier generation aminosalicylates. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Identification
Balsalazide is chemically known as (E)-5-[[-4-[[(2-carboxyethyl) amino]carbonyl] phenyl]azo]-2-hydroxybenzoic acid. It is administered as the disodium salt dihydrate.[1]
IUPAC Name: disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate[2]
Synonyms: this compound, Colazal, Colazide[2][3]
| Identifier | Value |
| CAS Number | 150399-21-6 (dihydrate)[4] |
| Molecular Formula | C₁₇H₁₃N₃Na₂O₆·2H₂O (dihydrate)[5] |
| Molecular Weight | 437.31 g/mol (dihydrate)[4] |
Physicochemical Properties
This compound is a stable, odorless, orange to yellow microcrystalline powder.[1] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Melting Point | 254-255 °C (for Balsalazide free acid) | [6] |
| Solubility | ||
| Water | 87 mg/mL | [7] |
| DMSO | 87 mg/mL | [8] |
| Ethanol | Insoluble | [7] |
| pKa (Predicted) | 2.97 ± 0.10 | [6] |
Mechanism of Action and Metabolism
Balsalazide is a prodrug that is delivered intact to the colon. There, it is cleaved by bacterial azoreductases to release the therapeutically active moiety, mesalamine (5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1] The anti-inflammatory action of mesalamine is believed to be topical, acting on the colonic mucosa.[1] While the exact mechanism of 5-ASA is not fully elucidated, it is thought to modulate local inflammatory responses by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes.[9]
The metabolic pathway of this compound is depicted in the following diagram.
Caption: Metabolic activation of this compound in the colon.
Experimental Protocols
Synthesis of this compound
A common synthetic route for balsalazide involves the diazotization of 4-aminobenzoyl-β-alanine followed by coupling with salicylic acid. A detailed protocol is outlined below:
Workflow for the Synthesis of Balsalazide
Caption: Workflow for the chemical synthesis of this compound.
Detailed Protocol:
-
Diazotization: N-(4-aminobenzoyl)-β-alanine is suspended in water and treated with a sulfonic acid (e.g., methanesulfonic acid). The mixture is cooled to a low temperature (typically below 12°C), and an aqueous solution of sodium nitrite is added to generate the N-(4-diazoniumbenzoyl)-β-alanine sulfonate salt.[10]
-
Coupling: The resulting diazonium salt solution is then quenched with an ice-cold aqueous solution of disodium salicylate.[10]
-
Isolation: The reaction mixture is heated and then acidified (e.g., with hydrochloric acid) to precipitate the free acid form of balsalazide.[11]
-
Salt Formation: The isolated balsalazide is then converted to its disodium salt by treatment with an aqueous sodium hydroxide solution, followed by crystallization.[11]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is crucial for the quality control and analysis of this compound in bulk drug and pharmaceutical dosage forms.
| Parameter | Specification | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [12] |
| Mobile Phase | Mixture of KH₂PO₄ buffer (pH 4.5), Acetonitrile, and Methanol (50:30:20 v/v/v) | [12] |
| Flow Rate | 1.0 mL/min | [13] |
| Detection | UV at 304 nm | [12] |
| Injection Volume | 20 µL | [14] |
| Retention Time | Approximately 2.487 min | [12] |
In Vitro Evaluation of Intestinal Secretion using Ussing Chambers
The Ussing chamber technique can be employed to study the in vitro effects of balsalazide and its metabolites on intestinal ion transport and secretion.
Experimental Workflow:
Caption: Workflow for Ussing chamber analysis of Balsalazide.
Protocol Outline:
-
Tissue Preparation: A section of rabbit distal ileum is excised and mounted between the two halves of an Ussing chamber, separating the mucosal and serosal sides.[15][16]
-
Drug Administration: Balsalazide, at varying concentrations, is added to the mucosal side of the chamber.[15]
-
Data Acquisition: The short-circuit current (Isc), a measure of net ion transport, is continuously monitored. Changes in Isc following drug administration indicate an effect on intestinal secretion.[15][17]
-
Analysis: The data is analyzed to determine the dose-dependent effects of balsalazide on intestinal secretion.[15]
In Vivo Evaluation in an Animal Model of Colitis
Animal models of colitis, such as the dextran sulfate sodium (DSS)-induced colitis model in mice, are commonly used to evaluate the in vivo efficacy of anti-inflammatory agents like balsalazide.
Protocol Outline:
-
Induction of Colitis: Colitis is induced in mice by administering DSS in their drinking water for a defined period.
-
Treatment: Mice are treated with this compound, typically via oral gavage, at various doses. A control group receives a vehicle.
-
Monitoring: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of rectal bleeding.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and the colons are collected for macroscopic and histological analysis to assess the degree of inflammation and tissue damage.
Conclusion
This compound is a rationally designed prodrug that effectively delivers mesalamine to the colon for the localized treatment of ulcerative colitis. Its chemical structure and physicochemical properties are well-suited for its intended therapeutic application. The experimental protocols described herein provide a framework for the synthesis, analysis, and preclinical evaluation of this important anti-inflammatory agent. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug development and gastroenterology.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | C17H13N3Na2O6 | CID 135413496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Balsalazide - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Balsalazide [drugfuture.com]
- 6. chembk.com [chembk.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 10. US7271253B1 - Safe process for the preparation of balsalazide - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. pharmascholars.com [pharmascholars.com]
- 13. rjptonline.org [rjptonline.org]
- 14. pharmacreations.com [pharmacreations.com]
- 15. Comparative analysis of the in vitro prosecretory effects of balsalazide, sulfasalazine, olsalazine, and mesalamine in rabbit distal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reprocell.com [reprocell.com]
- 17. Ussing Chambers & Drug Absorption Studies - [ussingchamber.com]
Balsalazide Disodium: A Technical Guide to a Colon-Specific Prodrug of 5-Aminosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balsalazide disodium is a second-generation aminosalicylate prodrug designed for the targeted delivery of 5-aminosalicylic acid (5-ASA) to the colon. This strategic approach minimizes systemic absorption and potential side effects while maximizing the therapeutic concentration of the active anti-inflammatory agent at the site of inflammation in diseases such as ulcerative colitis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize its efficacy and molecular interactions.
Introduction: The Rationale for a Prodrug Approach
5-Aminosalicylic acid (5-ASA), the active moiety of balsalazide, has long been a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. However, when administered orally in its free form, 5-ASA is readily absorbed in the upper gastrointestinal tract, leading to suboptimal concentrations in the colon and an increased risk of systemic side effects. To overcome this limitation, prodrug strategies have been developed to ensure colon-specific release of 5-ASA.
This compound is a prodrug that links 5-ASA to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond. This bond is resistant to digestion in the upper gastrointestinal tract and is specifically cleaved by azoreductase enzymes produced by the colonic microbiota. This targeted release mechanism ensures that high concentrations of the therapeutically active 5-ASA are available at the site of colonic inflammation.[1][2]
Mechanism of Action
Colon-Specific Activation
This compound travels through the stomach and small intestine intact.[3] Upon reaching the colon, the azo bond is cleaved by bacterial azoreductases, releasing equimolar quantities of 5-ASA and the inert carrier molecule, 4-aminobenzoyl-β-alanine.[4][5] This enzymatic action is crucial for the targeted delivery and therapeutic efficacy of balsalazide.
References
- 1. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 2. Induction of TNBS colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Simultaneous Treatment of 5-Aminosalicylic Acid and Treadmill Exercise More Effectively Improves Ulcerative Colitis in Mice [mdpi.com]
Balsalazide Disodium: An In-depth Analysis of its Molecular Targets in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide disodium is a second-generation aminosalicylate medication used for the treatment of mild to moderate ulcerative colitis, a form of inflammatory bowel disease (IBD).[1][2] It is a prodrug that is designed to deliver the therapeutically active moiety, 5-aminosalicylic acid (5-ASA), directly to the colon, the primary site of inflammation in ulcerative colitis.[3] This targeted delivery minimizes systemic absorption and potential side effects. The anti-inflammatory effects of balsalazide are mediated by the multifaceted actions of 5-ASA on various molecular targets within the colonic mucosa. This technical guide provides a comprehensive overview of these molecular targets, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Mechanism of Action
This compound consists of 5-ASA linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[4] This bond remains intact as the drug passes through the upper gastrointestinal tract. Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing 5-ASA and the carrier molecule.[3] The high concentration of 5-ASA at the site of inflammation allows it to exert its therapeutic effects through the modulation of several key inflammatory pathways.
Core Molecular Targets of 5-Aminosalicylic Acid (5-ASA)
The anti-inflammatory properties of 5-ASA, the active component of balsalazide, are attributed to its interaction with multiple molecular targets. The primary targets include the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, the nuclear factor-kappa B (NF-κB) signaling cascade, and the peroxisome proliferator-activated receptor-gamma (PPAR-γ).
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
In the inflamed intestinal mucosa of IBD patients, there is an increased production of arachidonic acid metabolites, including prostaglandins and leukotrienes, which are potent inflammatory mediators.[5][6] 5-ASA has been shown to inhibit the activity of COX and LOX enzymes, thereby reducing the synthesis of these pro-inflammatory molecules.[6]
Quantitative Data: Inhibition of Pro-inflammatory Mediators
| Mediator | Effect of 5-ASA | Quantitative Finding | Reference |
| Prostaglandin E2 (PGE2) | Inhibition of synthesis | 5-ASA significantly reduces PGE2 synthesis in colonic mucosal cells. | [5] |
| Leukotriene B4 (LTB4) | Inhibition of synthesis | 5-ASA demonstrates a dose-dependent decrease in LTB4 synthesis. | [5] |
Modulation of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway
NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In IBD, NF-κB is constitutively activated in intestinal epithelial cells and immune cells. 5-ASA has been demonstrated to inhibit the activation of the NF-κB pathway.[7] This inhibition is thought to occur through the prevention of the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.
Quantitative Data: Effect of 5-ASA on NF-κB Signaling
| Cell Line | Treatment | Effect on NF-κB | Quantitative Finding | Reference |
| HT-29 Colon Cancer Cells | 5-ASA | Downregulation of COX-2 expression | 5-ASA down-regulates both constitutive and TNF-α or IL-1β-induced COX-2. | [5] |
| Colorectal Cancer Cells | 5-ASA | Inhibition of NF-κB activity | 5-ASA might act by blocking NF-κB by upregulating or stabilizing its natural inhibitor IκB. | |
| Mouse Model of Colitis | NF-κB (p65) antisense oligonucleotide | Decreased expression of NF-κB p65 | Western blot analysis showed decreased expression of NF-κB p65 in the antisense oligonucleotide-treated group. | [8] |
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)
PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and immune responses in the colon.[9] Activation of PPAR-γ has been shown to exert anti-inflammatory effects in experimental models of colitis. 5-ASA has been identified as a ligand for PPAR-γ.[3][10] By activating PPAR-γ, 5-ASA can suppress the expression of pro-inflammatory genes and promote mucosal healing.[11]
Quantitative Data: Activation of PPAR-γ by 5-ASA
| Cell Type | Treatment | Effect on PPAR-γ | Quantitative Finding | Reference |
| HT-29 Colonic Epithelial Cells | 5-ASA (30 mM) | Induction of PPAR-γ expression | Three-fold induction of PPAR-γ mRNA and protein expression. | [3] |
| HT-29 Colonic Epithelial Cells | 5-ASA (30 mM) | Activation of PPAR-γ | Three-fold increase in reporter-gene activity. | [3] |
| Human Colonic Biopsies | 5-ASA (30 mM and 50 mM) | Induction of PPAR-γ expression | Significant induction of PPAR-γ mRNA expression. | [3] |
Clinical Efficacy of Balsalazide
Clinical trials have demonstrated the efficacy of balsalazide in inducing and maintaining remission in patients with mild to moderate ulcerative colitis.
Table 1: Clinical Remission Rates with Balsalazide in Active Ulcerative Colitis
| Study | Treatment Group | Remission Rate | Comparator Group | Remission Rate | p-value | Reference |
| Pruitt R, et al. (2002) | Balsalazide 6.75 g/day | 42% (at 14 days) | Mesalamine 2.4 g/day | 13% (at 14 days) | 0.035 | [1] |
| Kruis W, et al. (2001) | Balsalazide 3.0 g twice daily | 77.5% | Balsalazide 1.5 g twice daily | 43.8% | 0.006 | [2] |
| Kruis W, et al. (2001) | Balsalazide 3.0 g twice daily | 77.5% | Mesalazine 0.5 g three times daily | 56.8% | 0.006 | [2] |
| Clinical Pharmacology of Balsalazide | Balsalazide 6.75 g/day (children) | 12% | Balsalazide 2.25 g/day (children) | 9% | - | [12][13] |
Experimental Protocols
Protocol 1: Measurement of Prostaglandin E2 (PGE2) in Colonic Mucosal Biopsies
This protocol describes a method for the quantification of PGE2 in small tissue samples obtained via endoscopy.
Materials:
-
Indomethacin buffer
-
Ethanol
-
Acetate buffer (pH 4.0)
-
PGE2 Enzyme-linked immunosorbent assay (ELISA) kit
-
Homogenizer
-
Centrifuge
Procedure:
-
Immediately after collection, place the colonic biopsy specimen into an indomethacin buffer to inhibit further in vitro PGE2 formation.[14]
-
Homogenize the tissue sample.
-
To 250 µL of the homogenized tissue, add 1 mL of ethanol, vortex, and incubate at 4°C for 5 minutes.[15]
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to precipitate proteins.[15]
-
Collect the supernatant and evaporate the ethanol by centrifugation.
-
Add acetate buffer to acidify the sample to a pH of approximately 4.0.[15]
-
Measure the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.[15]
Protocol 2: Western Blot for NF-κB p65 in Colonic Epithelial Cells
This protocol details the detection of the p65 subunit of NF-κB in nuclear extracts of colonic epithelial cells to assess its activation state.
Materials:
-
Cell lysis buffer for cytoplasmic and nuclear extraction
-
Protein assay kit (e.g., Bradford assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Ponceau S stain
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NF-κB p65
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture colonic epithelial cells to the desired confluency and treat with 5-ASA or other compounds as required.
-
Prepare nuclear extracts from the cell pellets using appropriate cytoplasmic and nuclear extraction buffers.[16]
-
Determine the protein concentration of the nuclear extracts using a Bradford assay or a similar method.[17]
-
Perform SDS-PAGE on the samples, loading approximately 40 µg of total protein per lane.[18]
-
Transfer the separated proteins to a PVDF membrane.
-
Briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.[18]
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody against NF-κB p65, diluted in blocking buffer, for 1 hour at room temperature.[18]
-
Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.[18]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[18]
-
Wash the membrane again as in step 9.
-
Apply the chemiluminescent substrate and capture the signal using an appropriate imaging system.
Protocol 3: PPAR-γ Transcriptional Activity Assay
This protocol describes a method to quantify the activation of PPAR-γ in cells treated with potential ligands like 5-ASA.
Materials:
-
96-well microplate pre-coated with a PPAR-γ specific DNA probe
-
Nuclear extraction kit or buffers
-
PPAR-γ Transcription Factor Activity Assay Kit (containing positive control, primary antibody, HRP-secondary antibody, and detection reagents)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare nuclear extracts from cells treated with 5-ASA or control substances.
-
Add 100 µL of the nuclear extract or the provided positive control to each well of the pre-coated microplate.[19]
-
Incubate for 2 hours at room temperature or overnight at 4°C to allow PPAR-γ to bind to the DNA probe.[19]
-
Wash the wells to remove unbound material.
-
Add 100 µL of the diluted primary antibody specific for PPAR-γ to each well and incubate for 1 hour at room temperature.[19]
-
Wash the wells.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[19]
-
Wash the wells.
-
Add 100 µL of TMB One-Step Substrate Reagent and incubate for 30 minutes at room temperature.[19]
-
Add 50 µL of Stop Solution to each well.[19]
-
Immediately read the absorbance at 450 nm using a microplate reader.[19]
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
This compound serves as an effective delivery system for 5-ASA to the colon, where it exerts its anti-inflammatory effects through the modulation of multiple molecular targets. Its ability to inhibit the production of pro-inflammatory eicosanoids, suppress the NF-κB signaling pathway, and activate the anti-inflammatory nuclear receptor PPAR-γ collectively contributes to the resolution of mucosal inflammation in ulcerative colitis. A thorough understanding of these molecular mechanisms is crucial for the continued development of targeted therapies for IBD and for optimizing the clinical use of existing treatments like balsalazide. This guide provides a foundational resource for researchers and drug development professionals working in this field.
References
- 1. acpjournals.org [acpjournals.org]
- 2. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer [mdpi.com]
- 7. Updates on conventional therapies for inflammatory bowel diseases: 5-aminosalicylates, corticosteroids, immunomodulators, and anti-TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effect of intracolonically administered nuclear factor κ B (p65) antisense oligonucleotide on mouse dextran sulphate sodium (DSS)-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. biomedres.us [biomedres.us]
- 13. biomedres.us [biomedres.us]
- 14. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Upregulation of prostaglandin E2 by inducible microsomal prostaglandin E synthase-1 in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression and significance of nuclear factor κB p65 in colon tissues of rats with TNBS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. novusbio.com [novusbio.com]
- 19. raybiotech.com [raybiotech.com]
An In-Depth Technical Guide to the In Vitro Cleavage of Balsalazide Disodium by Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Balsalazide is a colon-targeting prodrug used in the management of inflammatory bowel disease (IBD), primarily ulcerative colitis.[1][2] Its therapeutic efficacy is entirely dependent on its activation by the gut microbiota. This technical guide provides a comprehensive overview of the in vitro cleavage of Balsalazide Disodium, detailing the underlying biochemical processes, quantitative metabolic data, and the experimental protocols used to study this crucial drug-microbe interaction. The document is intended to serve as a resource for researchers and professionals involved in gastroenterology, pharmacology, and drug development.
Introduction to Balsalazide
This compound is an azo-bonded prodrug designed to deliver the anti-inflammatory agent 5-aminosalicylic acid (5-ASA), also known as mesalamine, directly to the colon.[3][4] When administered orally, Balsalazide passes through the upper gastrointestinal tract largely unabsorbed.[5] Upon reaching the colon, it is metabolized by the resident gut microbiota, which cleaves the molecule to release 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine (4-ABA).[3][6] This targeted delivery mechanism minimizes systemic absorption of 5-ASA and concentrates its therapeutic action at the site of inflammation in the colon, thereby enhancing efficacy and reducing potential side effects.[2]
Mechanism of Activation: The Role of Bacterial Azoreductases
The activation of Balsalazide is a reductive cleavage process catalyzed by azoreductase enzymes produced by anaerobic bacteria in the colon.[7][8] These enzymes utilize electron donors like NAD(P)H to break the characteristic azo bond (–N=N–) of the prodrug.[8][9]
This enzymatic action releases equimolar quantities of the therapeutically active 5-ASA and the inactive carrier 4-ABA.[3][6] The liberated 5-ASA then exerts its anti-inflammatory effects locally on the colonic mucosa.[3] Various anaerobic bacterial genera, with Clostridium species being particularly prominent, are known to produce the azoreductase enzymes responsible for this biotransformation.[7]
Caption: Biochemical pathway of Balsalazide activation in the colon.
Quantitative Data: In Vitro Metabolic Rates
In vitro studies using fecal slurries provide a valuable model for assessing the rate at which gut bacteria metabolize azo-prodrugs. These experiments have shown that the chemical structure of the prodrug significantly influences its degradation rate.[10] A comparative study quantified the metabolism of Balsalazide against other 5-ASA prodrugs, Sulfasalazine and Olsalazine, in a pooled human fecal slurry. The results demonstrated that Sulfasalazine is metabolized most rapidly, followed by Balsalazide and then Olsalazine.[10]
This variance suggests that factors beyond the azo bond itself, such as the overall molecular structure, affect the substrate affinity of bacterial azoreductases.[10] The data from this research is summarized below.
| Prodrug | Half-life (t1/2) in Pooled Fecal Slurry (minutes) |
| Sulfasalazine | 32.8 |
| Balsalazide | 80.9 |
| Olsalazine | 145.1 |
| Data sourced from an in vitro study using a colonic simulator with pooled human fecal slurry.[10] |
Experimental Protocols for In Vitro Cleavage Assays
The following section outlines a detailed methodology for conducting in vitro fermentation experiments to quantify the cleavage of Balsalazide by gut microbiota. This protocol is based on established methods for studying drug metabolism in fecal slurries.[9][10]
Materials and Reagents
-
Fresh fecal samples from healthy human donors (screened for recent antibiotic use)
-
Anaerobic phosphate-buffered saline (PBS) or other suitable anaerobic culture medium
-
This compound standard
-
Anaerobic chamber or system (e.g., with a gas mix of N₂, H₂, CO₂)
-
Incubator or water bath set to 37°C
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Acetonitrile, methanol, or other suitable organic solvents for sample quenching and mobile phase
-
Syringe filters (0.22 µm)
Fecal Slurry Preparation
-
All procedures must be performed under strict anaerobic conditions to maintain the viability of the colonic bacteria.
-
Collect fresh fecal samples from healthy donors. It is recommended to pool samples from multiple donors (e.g., 3-5 individuals) to account for inter-individual variability in microbiota composition.[10]
-
Prepare a 10-20% (w/v) fecal slurry by homogenizing the fecal matter in pre-reduced, anaerobic PBS. For example, add 10g of feces to 90mL of anaerobic PBS.
-
Filter the slurry through several layers of sterile gauze to remove large particulate matter.
In Vitro Incubation and Sampling
-
Pre-warm the prepared fecal slurry to 37°C inside the anaerobic chamber.
-
Spike the slurry with a known concentration of this compound (e.g., 100 µM). Ensure thorough mixing.
-
Immediately collect a baseline sample (T=0) by withdrawing an aliquot (e.g., 1 mL) of the slurry.
-
Incubate the remaining slurry at 37°C with gentle agitation.
-
Collect subsequent samples at predetermined time points (e.g., 15, 30, 60, 90, 120, 180, 240 minutes).
Sample Processing and Analysis
-
To halt microbial activity, immediately mix each collected aliquot with an equal or double volume of a cold organic solvent like acetonitrile or methanol. This will precipitate proteins and stop the enzymatic reaction.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., >12,000 x g for 10 minutes) to pellet the precipitated proteins and bacterial cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the samples using a validated HPLC method to quantify the concentrations of the parent drug (Balsalazide) and its primary metabolite (5-ASA).
-
Plot the concentration of Balsalazide against time to determine the degradation rate and calculate the metabolic half-life (t1/2).
Caption: Experimental workflow for in vitro Balsalazide metabolism assay.
Conclusion
The targeted activation of this compound by gut microbiota is a cornerstone of its therapeutic success in treating ulcerative colitis. In vitro models using human fecal slurries are indispensable tools for quantifying the rate of this activation and for comparing the metabolic profiles of different azo-prodrugs. The data clearly indicates that while the azo bond is the critical linkage for cleavage, the overall molecular structure dictates the efficiency of the enzymatic process. The detailed protocol provided herein offers a standardized framework for researchers to investigate these crucial drug-microbe interactions, facilitating a deeper understanding of pharmacomicrobiomics and aiding in the development of next-generation, colon-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Balsalazide in treating colonic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Balsalazide Disodium: A Deep Dive into its Modulation of Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms through which balsalazide disodium, a key therapeutic agent for ulcerative colitis, exerts its anti-inflammatory effects. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the modulation of critical inflammatory pathways.
Introduction: The Prodrug Advantage
This compound is a second-generation aminosalicylate that acts as a prodrug of mesalazine (5-aminosalicylic acid or 5-ASA). Its unique design allows for targeted delivery of the active moiety to the colon, the primary site of inflammation in ulcerative colitis.[1] Bacterial azoreductases in the colon cleave the azo bond of balsalazide, releasing mesalazine and an inert carrier molecule, 4-aminobenzoyl-β-alanine. This localized activation minimizes systemic absorption and potential side effects associated with earlier-generation aminosalicylates.
The therapeutic efficacy of balsalazide is attributed to the multifaceted anti-inflammatory properties of mesalazine, which include the inhibition of key enzymatic pathways, modulation of pro-inflammatory gene expression, and activation of anti-inflammatory signaling cascades.
Core Mechanisms of Action: A Multi-pronged Anti-inflammatory Attack
Mesalazine, the active component of balsalazide, modulates several key inflammatory pathways implicated in the pathogenesis of ulcerative colitis.
Inhibition of Arachidonic Acid Metabolism
Inflammatory bowel disease is characterized by an overproduction of eicosanoids, potent lipid mediators of inflammation derived from arachidonic acid. Mesalazine has been shown to inhibit the two primary enzymatic pathways involved in arachidonic acid metabolism:
-
Cyclooxygenase (COX) Pathway: This pathway leads to the production of prostaglandins, which are involved in inflammation, pain, and fever.
-
Lipoxygenase (LOX) Pathway: This pathway results in the synthesis of leukotrienes, which are potent chemoattractants for inflammatory cells.
The inhibitory effects of mesalazine on these pathways are summarized in the table below.
| Enzyme Target | IC50 Value (Mesalazine) | Reference |
| Cyclooxygenase-1 (COX-1) | >100 µM | [2] |
| Cyclooxygenase-2 (COX-2) | 150 nM | [2] |
| 5-Lipoxygenase (5-LOX) | 4-5 mM | [3] |
Table 1: In Vitro Inhibitory Activity of Mesalazine on Key Enzymes in the Arachidonic Acid Pathway. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Modulation of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. In ulcerative colitis, the activation of NF-κB in intestinal epithelial cells and immune cells leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.
Mesalazine has been demonstrated to inhibit NF-κB activation through multiple mechanisms:
-
Inhibition of IκB Kinase (IKK): Mesalazine can directly inhibit the activity of IKK, the enzyme complex responsible for phosphorylating the inhibitory protein IκBα.[4]
-
Prevention of IκBα Degradation: By inhibiting IKK, mesalazine prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm in an inactive state.
-
Reduced Nuclear Translocation of p65: Consequently, the translocation of the active p65 subunit of NF-κB to the nucleus is suppressed, leading to a downregulation of pro-inflammatory gene expression.
The diagram below illustrates the key steps in the NF-κB signaling pathway and the inhibitory action of mesalazine.
References
Preclinical Efficacy of Balsalazide Disodium: A Technical Guide
Abstract: Balsalazide disodium is a locally-acting aminosalicylate prodrug designed for the targeted delivery of its therapeutically active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon. Its efficacy in treating mild-to-moderate ulcerative colitis is well-established clinically. This technical guide provides an in-depth review of the preclinical data that form the basis of its pharmacological activity. We detail the key mechanisms of action, including the modulation of critical inflammatory signaling pathways such as NF-κB and arachidonic acid metabolism. Furthermore, this guide summarizes quantitative data from key in vitro and in vivo preclinical models and provides detailed experimental protocols relevant to the study of balsalazide and its active component.
Introduction
Balsalazide is an anti-inflammatory agent used in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC).[1] It is uniquely structured as a prodrug, consisting of 5-aminosalicylic acid (5-ASA) linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-ß-alanine.[2] This design facilitates targeted drug delivery, as the bond is cleaved by azoreductase enzymes produced by the colonic microbiota, releasing the active 5-ASA directly at the site of inflammation.[2] This localized action minimizes systemic absorption and associated side effects.[3] The therapeutic effects of balsalazide are attributable to the multiple anti-inflammatory properties of 5-ASA. This guide will explore the preclinical evidence supporting its efficacy, focusing on its molecular mechanisms, and performance in experimental models of colitis.
Mechanism of Action: From Prodrug to Active Metabolite
The core mechanism of balsalazide relies on its targeted delivery and subsequent activation in the colon. After oral administration, the balsalazide molecule travels intact through the upper gastrointestinal tract. Upon reaching the colon, bacterial azoreductases sever the azo bond, releasing equimolar amounts of 5-ASA and the carrier molecule.[2] The 4-aminobenzoyl-ß-alanine carrier is largely inert and minimally absorbed.[2] The released 5-ASA then exerts its anti-inflammatory effects locally on the colonic mucosa.
Key Signaling Pathways Modulated by 5-ASA
The anti-inflammatory effects of 5-ASA are multi-faceted, involving the modulation of several key intracellular signaling pathways implicated in the pathogenesis of IBD.
Inhibition of the Nuclear Factor-κB (NF-κB) Pathway
A primary mechanism of 5-ASA is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] In inflamed intestinal epithelial cells, pro-inflammatory cytokines like TNF-α trigger the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[6] This allows the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. Preclinical studies have demonstrated that 5-ASA can inhibit TNF-α-stimulated IκBα phosphorylation and degradation, thereby preventing NF-κB activation.[6]
Modulation of Arachidonic Acid Metabolism
In patients with chronic IBD, there is an increased mucosal production of arachidonic acid metabolites, including prostaglandins and leukotrienes, which are potent inflammatory mediators.[2] 5-ASA has been shown to inhibit both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby blocking the synthesis of these pro-inflammatory eicosanoids.[2] This reduction in prostaglandins and leukotrienes contributes significantly to the resolution of inflammation in the colonic mucosa.
Preclinical Efficacy in In Vitro Models
In vitro studies are crucial for elucidating the molecular mechanisms of a drug. The human colorectal carcinoma cell line HCT116 has been used to investigate the effects of balsalazide on NF-κB signaling.
Experimental Protocol: Western Blot Analysis for NF-κB Pathway Proteins
This protocol is a standard method to quantify changes in protein expression and phosphorylation status, providing direct evidence of pathway modulation.[7][8][9]
-
Cell Culture and Lysis: Culture HCT116 or other relevant intestinal epithelial cells to ~80% confluency. Treat cells with balsalazide/5-ASA at desired concentrations for a specified time. Place dishes on ice, wash with ice-cold PBS, and lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.[10]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with a solution like 5% nonfat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. For phospho-proteins, BSA is often preferred.[7]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., total p65, phospho-p65, total IκBα, phospho-IκBα) at an appropriate dilution.[11]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different treatment groups.
Quantitative Data Summary: In Vitro Effects
Studies combining balsalazide with other agents like Parthenolide (PT) in HCT116 cells have provided quantitative insights, although specific data for balsalazide alone in non-cancer preclinical models is less detailed in the initial search results. The combination studies highlight the drug's role in modulating key inflammatory and apoptotic pathways.
| Parameter | Treatment Group | Observation | Reference |
| NF-κB Nuclear Translocation | Balsalazide + PT | Markedly suppressed nuclear translocation of the p65 subunit. | [12] |
| IκBα Phosphorylation | Balsalazide + PT | Markedly suppressed the phosphorylation of IκBα. | [12] |
| Apoptosis | Balsalazide + PT | Synergistically induced apoptotic cell death. | [12] |
| Caspase Activation | Balsalazide + PT | Significantly decreased the full-length forms of caspase-3 and -8, indicating cleavage and activation. | [12] |
Preclinical Efficacy in In Vivo Models
The dextran sulfate sodium (DSS)-induced colitis model in rodents is the most widely used preclinical model for ulcerative colitis due to its simplicity, reproducibility, and pathological resemblance to the human disease.[13][14]
Experimental Protocol: DSS-Induced Colitis in Mice
This protocol outlines the induction and evaluation of acute colitis, a standard model for testing the efficacy of anti-inflammatory compounds like balsalazide.[13][15]
-
Animal Model: Use male C57BL/6 mice, 6-8 weeks old. Allow mice to acclimate for at least one week before the experiment.[15]
-
Induction of Colitis: Administer 2-5% (w/v) DSS (MW 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days. The control group receives regular drinking water.[13][14][16]
-
Treatment: Administer balsalazide or its active metabolite 5-ASA orally (e.g., by gavage) daily, starting concurrently with DSS administration or as a pre-treatment. A typical dose for 5-ASA in this model is around 200 mg/kg/day.[17]
-
Monitoring and Endpoints: Monitor the mice daily for:
-
Body Weight: Calculate percentage of initial body weight.[15]
-
Stool Consistency: Score from normal to diarrhea.
-
Rectal Bleeding: Score based on visual observation of blood in feces or at the anus.
-
Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and rectal bleeding.
-
-
Terminal Analysis: At the end of the study (e.g., day 7-8), euthanize the mice and collect tissues for analysis:
-
Colon Length: Measure the length of the colon from the cecum to the anus. Colon shortening is a hallmark of inflammation.[14]
-
Histological Analysis: Fix a segment of the distal colon in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation severity, crypt damage, and epithelial ulceration.[15]
-
Myeloperoxidase (MPO) Activity: Homogenize a colon tissue sample to measure the activity of MPO, an enzyme abundant in neutrophils. MPO activity serves as a quantitative marker of neutrophil infiltration and inflammation.[18][19]
-
Quantitative Data Summary: In Vivo Efficacy
Studies using the DSS-induced colitis model have demonstrated the efficacy of 5-ASA, the active component of balsalazide. While specific quantitative data for balsalazide itself is limited in the provided search results, the effects of 5-ASA are well-documented and directly applicable.
| Parameter | DSS + Vehicle Group | DSS + 5-ASA Group | Observation | Reference |
| Disease Activity Index (DAI) | Significantly elevated | Significantly reduced | 5-ASA attenuates clinical signs of colitis. | [16] |
| Colon Length | Significantly shortened | Significantly preserved | 5-ASA reduces mucosal inflammation and edema. | [14] |
| Pro-inflammatory Cytokines (Colon) | Significantly increased | Significantly reduced | 5-ASA suppresses the local inflammatory response. | [16] |
| Myeloperoxidase (MPO) Activity | Markedly increased | Significantly decreased | 5-ASA reduces neutrophil infiltration into the colonic tissue. | [19] |
Nonclinical Toxicology
Toxicology studies are essential to establish the safety profile of a drug candidate. Nonclinical studies on balsalazide have shown a favorable safety profile.
| Study Type | Species | Dose | Finding | Reference |
| Acute Oral Toxicity | Mice and Rats | 5 g/kg (single dose) | Non-lethal; no symptoms of acute toxicity observed. | [2] |
| Carcinogenicity (24-month) | Sprague Dawley Rat | Up to 2 g/kg/day (oral) | Not tumorigenic. | [2] |
| Genotoxicity | In vitro / In vivo assays | N/A | Not genotoxic in Ames test, human lymphocyte chromosomal aberration test, or mouse micronucleus test. | [2] |
Conclusion
The preclinical data for this compound provide a strong foundation for its clinical efficacy in ulcerative colitis. As a prodrug, its primary advantage lies in the targeted delivery of 5-ASA to the colon, maximizing local therapeutic action while minimizing systemic exposure. Preclinical evidence robustly demonstrates that the active moiety, 5-ASA, exerts its anti-inflammatory effects by inhibiting key signaling pathways, most notably the NF-κB pathway and the production of arachidonic acid metabolites. Efficacy in the well-established DSS-induced colitis model, demonstrated by improvements in clinical scores, colon length, and inflammatory biomarkers like MPO, validates its therapeutic potential. Supported by a favorable nonclinical safety profile, the preclinical studies on balsalazide confirm its mechanism and effectiveness as a cornerstone therapy for colonic inflammation.
References
- 1. This compound for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Western Blot Protocol [protocols.io]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 10. origene.com [origene.com]
- 11. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Reducing myeloperoxidase activity decreases inflammation and increases cellular protection in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Balsalazide Disodium in Pharmaceutical Formulations using a Validated High-Performance Liquid Chromatography (HPLC) Method
Introduction
Balsalazide disodium is a prodrug of mesalazine (5-aminosalicylic acid), an anti-inflammatory agent used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] It is designed to deliver the active moiety, mesalazine, to the colon where it exerts its therapeutic effect locally.[1][2] Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note presents a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug and capsule formulations.
Chemical Structure
This compound is the disodium salt of (E)-5-[[-4-(2-carboxyethyl) aminocarbonyl] phenyl]azo] -2-hydroxybenzoic acid.[3][4]
Principle of the Method
The method utilizes reversed-phase chromatography to separate this compound from potential excipients and degradation products. A C18 column is used as the stationary phase, and a suitable mobile phase allows for the elution and separation of the analyte. The quantification is achieved by UV detection at a wavelength where this compound exhibits significant absorbance. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions have been found to be suitable for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Isocratic HPLC system with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Mixture of Phosphate buffer (KH₂PO₄, pH 4.5), Acetonitrile, and Methanol (50:30:20, v/v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 304 nm[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
2. Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate (KH₂PO₄) in HPLC grade water and adjust the pH to 4.5 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer, acetonitrile, and methanol in the ratio of 50:30:20 (v/v/v). Degas the mobile phase by sonication for 10-15 minutes before use.[3]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of mobile phase and make up the volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the desired linearity range (e.g., 90-210 µg/mL).[3]
3. Sample Preparation (Capsule Dosage Form)
-
Weigh and finely powder the contents of not fewer than 20 capsules to get a uniform mixture.
-
Accurately weigh a quantity of the powder equivalent to 750 mg of this compound and transfer it to a suitable volumetric flask.[3]
-
Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.
4. Method Validation Summary
The described HPLC method has been validated for the following parameters:
| Validation Parameter | Results |
| Linearity Range | 90 - 210 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Precision (%RSD) | < 2%[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | Typically in the range of 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Typically in the range of 0.05 - 0.3 µg/mL |
| Robustness | The method is robust to small, deliberate variations in chromatographic conditions. |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | > 2000 | > 3000 |
| %RSD of Peak Areas | ≤ 2.0% (for 6 injections) | < 1.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 90 | (Example Value) |
| 120 | (Example Value) |
| 150 | (Example Value) |
| 180 | (Example Value) |
| 210 | (Example Value) |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Precision (Intra-day and Inter-day)
| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |
| 150 | < 2.0% | < 2.0% |
Table 4: Accuracy (Recovery Studies)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | (Example Value) | (Example Value) | 98-102% |
| 100% | (Example Value) | (Example Value) | 98-102% |
| 120% | (Example Value) | (Example Value) | 98-102% |
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
This compound Mechanism of Action
Balsalazide itself is a prodrug that passes through the upper gastrointestinal tract intact. In the colon, bacterial azoreductases cleave the diazo bond, releasing the therapeutically active component, mesalazine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule.[6][7] Mesalazine exerts its anti-inflammatory effects locally on the colonic mucosa. While the exact mechanism of mesalazine is not fully elucidated, it is known to modulate the production of inflammatory mediators, including prostaglandins and leukotrienes, by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways. It is also thought to interfere with the production of pro-inflammatory cytokines.[2]
Caption: Mechanism of action of this compound.
References
- 1. This compound | C17H13N3Na2O6 | CID 135413496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C17H13N3Na2O6 | CID 135413496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. ijrpc.com [ijrpc.com]
- 5. GSRS [precision.fda.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Preparing Balsalazide Disodium Formulations for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Balsalazide Disodium formulations for animal studies, particularly in the context of preclinical research for inflammatory bowel disease (IBD). This document outlines the mechanism of action of this compound, formulation preparation for oral gavage, and protocols for evaluating its efficacy in a chemically-induced colitis model and for assessing its pharmacokinetic profile.
Introduction to this compound
This compound is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), a well-established anti-inflammatory agent for the treatment of ulcerative colitis.[1][2] It consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[3] This bond is designed to remain intact in the upper gastrointestinal tract, minimizing systemic absorption and associated side effects. Upon reaching the colon, bacterial azoreductases cleave the azo bond, releasing the active 5-ASA directly at the site of inflammation.[3][4]
The therapeutic effect of 5-ASA is primarily local on the colonic mucosa.[4] It is believed to modulate inflammatory responses by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, 5-ASA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory cascade.
Physicochemical Properties and Formulation Considerations
This compound is an orange to yellow microcrystalline powder that is stable and odorless.[3][4] Its solubility is a key factor in preparing formulations for animal studies.
| Property | Description | Citation |
| Solubility | Freely soluble in water and isotonic saline. Sparingly soluble in methanol and ethanol. Practically insoluble in other organic solvents. | [3][4] |
| Stability | Stable as a solid. Aqueous solutions should be prepared fresh. | [4] |
For oral administration in animal studies, particularly via gavage, a liquid formulation is required. Given its free solubility in water, this compound can be prepared as a simple aqueous solution. For studies requiring higher concentrations or to ensure uniform dosing of a suspension, a vehicle such as methylcellulose can be utilized.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 10 mg/mL solution of this compound in purified water. The concentration can be adjusted based on the required dosage and the maximum recommended gavage volume for the animal species.
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Calibrated scale
-
Pipettes
Protocol:
-
Calculate the required amount of this compound and water. For example, to prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound and 10 mL of purified water.
-
Weigh the this compound powder accurately using a calibrated scale and place it into a sterile conical tube.
-
Add the calculated volume of purified water to the conical tube containing the powder.
-
Vortex the mixture thoroughly until the this compound is completely dissolved and the solution is clear.
-
Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing.
-
Prepare the formulation fresh on the day of the experiment to ensure stability.
For higher concentrations or suspension formulation (using 0.5% Methylcellulose):
If a higher concentration is required that exceeds the ready solubility in water or if a suspension is preferred, 0.5% methylcellulose can be used as a vehicle.
Protocol for 0.5% Methylcellulose Vehicle:
-
Heat about one-third of the final required volume of purified water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring continuously to wet the particles.
-
Once the methylcellulose is wetted, add the remaining volume of cold purified water and continue to stir until the solution is uniform and clear. This may require stirring for several hours or overnight at 4°C.
-
To prepare the this compound suspension, weigh the required amount of the drug and add it to the prepared 0.5% methylcellulose solution.
-
Vortex or sonicate the mixture to ensure a homogenous suspension before each administration.
Efficacy Study in a DSS-Induced Colitis Mouse Model
This protocol outlines a typical study design to evaluate the efficacy of this compound in a dextran sulfate sodium (DSS)-induced colitis model in mice.
Experimental Workflow:
Caption: Workflow for DSS-induced colitis efficacy study.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)
-
This compound formulation (prepared as in 3.1)
-
Vehicle control (purified water or 0.5% methylcellulose)
-
Standard animal housing and care facilities
Protocol:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide the mice into the following groups (n=8-10 mice per group):
-
Group 1: Healthy Control (no DSS, vehicle gavage)
-
Group 2: DSS Control (DSS in drinking water, vehicle gavage)
-
Group 3: DSS + this compound (DSS in drinking water, this compound gavage)
-
-
Colitis Induction: Induce colitis by providing mice in Groups 2 and 3 with drinking water containing 2.5-3% (w/v) DSS ad libitum for 7 consecutive days. Group 1 receives regular drinking water.
-
Treatment Administration: From day 1 to day 7, administer the this compound formulation or vehicle control to the respective groups via oral gavage once daily. A typical dose for preclinical studies can range from 100 to 500 mg/kg.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. Calculate the Disease Activity Index (DAI) based on these parameters.
-
Termination and Sample Collection: On day 8, euthanize the mice. Carefully dissect the entire colon from the cecum to the anus. Measure the colon length. Collect a portion of the distal colon for histological analysis and another portion for cytokine analysis (e.g., via ELISA or qPCR).
-
Data Analysis: Analyze the collected data for significant differences between the groups. Key endpoints include changes in body weight, DAI scores, colon length, histological scores, and levels of inflammatory markers.
Quantitative Data Summary:
| Group | Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) | Histological Score |
| Healthy Control | ||||
| DSS Control | ||||
| DSS + Balsalazide |
Pharmacokinetic Study in Rats
This protocol provides a framework for a basic pharmacokinetic study of this compound in rats following oral administration.
Experimental Workflow:
Caption: Workflow for a pharmacokinetic study in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation (prepared as in 3.1)
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Animal Preparation: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of the this compound formulation via gavage. A typical dose for a pharmacokinetic study could be in the range of 100 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for the concentrations of Balsalazide and its active metabolite, 5-ASA, using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
Quantitative Data Summary:
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| Balsalazide | ||||
| 5-ASA |
Signaling Pathway
This compound, through its active metabolite 5-ASA, exerts its anti-inflammatory effects by modulating key signaling pathways involved in inflammation.
Caption: Mechanism of action of this compound.
References
Application Note: Analytical Techniques for Measuring 5-ASA Release from Balsalazide Disodium
Introduction
Balsalazide disodium is an anti-inflammatory prodrug specifically designed for the treatment of inflammatory bowel diseases (IBD) like ulcerative colitis.[1][2][3] Its therapeutic efficacy relies on the targeted delivery of the active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon.[4][5] Balsalazide is engineered to pass through the upper gastrointestinal tract intact. Upon reaching the colon, resident bacterial azoreductases cleave the azo bond, releasing 5-ASA to exert its anti-inflammatory effects locally at the site of inflammation.[4][6][7][8]
The accurate measurement of 5-ASA release is critical for researchers, scientists, and drug development professionals. It is essential for ensuring product quality, demonstrating bioequivalence for generic formulations, and optimizing novel drug delivery systems.[9][10] This document provides detailed application notes and protocols for the primary analytical techniques used to quantify 5-ASA release from this compound.
Mechanism of Action: Targeted 5-ASA Delivery
Balsalazide functions as a carrier molecule, ensuring the active drug (5-ASA) is not prematurely absorbed in the stomach or small intestine.[6][7] This targeted delivery maximizes the drug concentration at the inflamed colonic mucosa while minimizing potential systemic side effects.[4][5] The cleavage process is a key step in its mechanism of action.
Caption: Logical workflow of Balsalazide's targeted 5-ASA release in the colon.
Primary Analytical Methods
The quantification of 5-ASA release from Balsalazide formulations is predominantly achieved through in vitro dissolution testing followed by analysis using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
In Vitro Dissolution Testing
Dissolution testing is a fundamental quality control and development tool that measures the rate and extent of drug release from a dosage form under simulated physiological conditions. For Balsalazide, this involves testing in media that mimic the pH of different segments of the GI tract.[9]
Caption: Experimental workflow for in vitro dissolution testing of Balsalazide.
Data Presentation: Dissolution Parameters
The following table summarizes standard parameters for dissolution testing, based on FDA guidance for bioequivalence studies.[9]
| Parameter | Specification | Purpose |
| Apparatus | USP Apparatus 1 (Basket) | To contain the capsule during testing. |
| Rotation Speed | 100 rpm | Provides consistent and reproducible agitation. |
| Temperature | 37 ± 0.5 °C | Simulates human body temperature. |
| Volume | 900 mL | Standard volume for dissolution vessels. |
| Media | 0.1N HCl; pH 4.5, 6.8, 7.4 Buffers | Simulates pH of stomach and intestines. |
| Sampling Times | 5, 10, 15, 20, 30, 45, 60 min | To construct a detailed drug release profile. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used method for the accurate and precise quantification of 5-ASA due to its high sensitivity and specificity.[11] It can effectively separate 5-ASA from the parent drug (Balsalazide) and other metabolites or excipients.[12]
Caption: Experimental workflow for the HPLC analysis of 5-ASA.
Data Presentation: HPLC Conditions
This table outlines a typical set of conditions for an RP-HPLC method for 5-ASA analysis.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[13][14] |
| Mobile Phase | Mixture of Phosphate Buffer and Acetonitrile/Methanol[14] |
| Flow Rate | 0.8 - 1.0 mL/min[13][15] |
| Injection Volume | 20 µL[15] |
| Detector | UV-Vis |
| Wavelength | 304 - 313 nm[13][14] |
| Column Temp. | Ambient or controlled (e.g., 25 °C) |
| Retention Time | Drug-specific; typically 3-10 minutes |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler, more economical, and rapid alternative to HPLC for quantifying Balsalazide or 5-ASA, particularly for routine quality control where specificity is less of a concern.[2][11] The method relies on measuring the absorbance of the drug at its wavelength of maximum absorbance (λmax).
Data Presentation: Spectrophotometric Parameters
| Analyte | Solvent | λmax (nm) | Linear Range (µg/mL) |
| Balsalazide | 0.1 N NaOH | 454 nm | 10 - 100[2] |
| Balsalazide | Distilled Water | 358 nm | 2 - 20[16][17] |
| Balsalazide | pH 12 Buffer | 456 nm | 2 - 20[16] |
Experimental Protocols
Protocol 1: In Vitro Dissolution of Balsalazide Capsules
Objective: To determine the in vitro release rate of 5-ASA from this compound capsules.
Materials:
-
USP Dissolution Apparatus 1 (Baskets)
-
This compound 750 mg capsules
-
Dissolution Media: 0.1N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer
-
Water bath maintained at 37 ± 0.5 °C
-
Syringes and cannula filters (e.g., 0.45 µm)
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C.
-
Set the apparatus rotation speed to 100 rpm.
-
Place one Balsalazide capsule into each basket.
-
Lower the baskets into the dissolution medium and start the test.
-
At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample aliquot (e.g., 5 mL) from a zone midway between the stirrer and the vessel wall.
-
Immediately filter the sample through a 0.45 µm filter.
-
Analyze the filtrate for 5-ASA concentration using a validated HPLC or UV-Vis method.
-
Calculate the cumulative percentage of the labeled amount of 5-ASA dissolved at each time point.
Protocol 2: Quantification of 5-ASA by RP-HPLC
Objective: To quantify the concentration of 5-ASA in samples obtained from dissolution testing.
Materials:
-
HPLC system with UV detector
-
C18 analytical column
-
5-ASA reference standard
-
Mobile Phase (e.g., Phosphate buffer pH 4.5: Acetonitrile: Methanol in a 50:30:20 v/v ratio)[14]
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Standard Preparation: Prepare a stock solution of 5-ASA reference standard in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected concentration range of the dissolution samples.
-
Sample Preparation: Dilute the filtered samples from the dissolution test with the mobile phase to fall within the calibration curve range.
-
Chromatography:
-
Set the HPLC system parameters as specified in the HPLC Conditions table.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
-
Quantification:
-
Record the peak area for 5-ASA in each sample chromatogram.
-
Determine the concentration of 5-ASA in the samples by interpolating their peak areas from the standard curve.
-
Calculate the amount of 5-ASA released, accounting for any dilution factors.
-
References
- 1. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. UV method for quantifying balsalazide in capsule formulation. [wisdomlib.org]
- 3. This compound for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. Articles [globalrx.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmascholars.com [pharmascholars.com]
- 15. ijrpc.com [ijrpc.com]
- 16. rjptonline.org [rjptonline.org]
- 17. tsijournals.com [tsijournals.com]
Application Note: Measuring Myeloperoxidase (MPO) Activity in Colitis Models Following Balsalazide Disodium Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammatory Bowel Disease (IBD) is a chronic inflammatory condition of the gastrointestinal tract. Animal models of colitis, such as those induced by Dextran Sulfate Sodium (DSS) or 2,4,6-trinitrobenzene sulfonic acid (TNBS), are invaluable tools for studying IBD pathogenesis and evaluating novel therapeutics.[1][2][3][4] A key hallmark of intestinal inflammation is the infiltration of neutrophils into the colonic mucosa. Myeloperoxidase (MPO), an enzyme abundant in the azurophilic granules of neutrophils, serves as a reliable biochemical marker for quantifying this infiltration and the associated inflammatory state.[5][6]
Balsalazide disodium is a prodrug specifically designed for treating ulcerative colitis.[7][8] It consists of the active anti-inflammatory agent, 5-aminosalicylic acid (5-ASA or mesalamine), linked to an inert carrier molecule.[9][10] This bond is cleaved by bacterial azoreductases in the colon, ensuring targeted delivery of 5-ASA to the site of inflammation while minimizing systemic absorption.[11][12] The released 5-ASA is believed to exert its therapeutic effect by inhibiting pathways involved in the production of inflammatory mediators like prostaglandins and leukotrienes, and by inhibiting the activation of nuclear factor-kappa B (NF-κB).[11][13]
This application note provides detailed protocols for inducing colitis in a murine model, administering this compound, and subsequently measuring MPO activity in colon tissue to quantitatively assess the drug's anti-inflammatory efficacy.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the mechanism of action for this compound and the general experimental workflow for assessing its impact on MPO activity in a colitis model.
Caption: Mechanism of this compound activation and its anti-inflammatory action.
Caption: General experimental workflow from colitis induction to data analysis.
Experimental Protocols
Part A: Induction of Acute Colitis using Dextran Sulfate Sodium (DSS)
This protocol describes the induction of acute colitis in mice, which is known for its simplicity and reproducibility.[2][3][14]
Materials:
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000–50,000 Da)
-
Autoclaved drinking water
-
Animal caging and appropriate housing
-
Weighing scale
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
DSS Preparation: Prepare a 2-5% (w/v) DSS solution by dissolving DSS powder in autoclaved drinking water. The optimal concentration may vary depending on the mouse strain, so a pilot study is recommended.[15] A fresh solution should be prepared every 2-3 days.[15]
-
DSS Administration: Replace the regular drinking water in the cages of the experimental groups (Colitis and Colitis + Balsalazide) with the DSS solution. The control group should continue to receive regular autoclaved water.[2]
-
Duration: Administer DSS-containing water for 5-7 consecutive days to induce acute colitis.[16][17]
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces. These parameters can be used to calculate a Disease Activity Index (DAI) score. Animals should be monitored closely, and institutional guidelines for humane endpoints (e.g., >20% body weight loss) must be followed.[15]
Part B: Treatment with this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation: Prepare a fresh suspension of this compound in the chosen vehicle each day. The dosage should be determined based on previous studies or a dose-response pilot experiment.
-
Administration: Starting on the first day of DSS administration (or as per the study design), administer the this compound suspension or vehicle to the appropriate groups via oral gavage once daily.
-
Volume: Ensure the gavage volume is appropriate for the size of the animal (typically not exceeding 0.2 mL for a mouse).[2]
Part C: Colon Tissue Collection and Homogenization
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Potassium phosphate buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB)
-
Tissue homogenizer (e.g., bead beater or Dounce homogenizer)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Euthanasia: At the end of the treatment period, euthanize mice according to approved institutional protocols.
-
Tissue Collection: Immediately dissect the entire colon, from the cecum to the anus.
-
Measurement: Gently remove fecal matter, measure the length of the colon, and record its weight. Colon shortening is a macroscopic indicator of inflammation.[15]
-
Sample Preparation: Take a distal segment of the colon (approx. 50-100 mg) for the MPO assay. Snap-freeze the remaining tissue in liquid nitrogen for other analyses or fix in formalin for histology.
-
Homogenization:
-
Weigh the colon segment accurately.
-
Add the tissue to a microcentrifuge tube containing an appropriate volume of ice-cold HTAB buffer (e.g., 1 mL for 50 mg of tissue).[18]
-
Homogenize the tissue thoroughly on ice.
-
Subject the homogenate to one or more freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing at room temperature) to ensure complete cell lysis and release of MPO.[18][19]
-
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.[19]
-
Supernatant Collection: Carefully collect the resulting supernatant, which contains the MPO enzyme, and store it on ice for immediate use or at -80°C for later analysis.
Part D: Myeloperoxidase (MPO) Activity Assay
This colorimetric assay measures MPO activity based on the H₂O₂-dependent oxidation of a substrate, such as o-dianisidine dihydrochloride, which results in a measurable color change.[5][19]
Materials:
-
Supernatant from tissue homogenates (Part C)
-
Potassium phosphate buffer (50 mM, pH 6.0)
-
o-Dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂) (typically 30% stock)
-
96-well microplate
-
Spectrophotometer (plate reader) capable of reading at 460 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.0.
-
o-Dianisidine Solution: Prepare a solution of 0.167 mg/mL o-dianisidine dihydrochloride in the assay buffer. This solution is light-sensitive and should be prepared fresh.
-
H₂O₂ Solution: Prepare a dilute solution of H₂O₂ (e.g., 0.0005%) in the assay buffer from a stock solution.
-
-
Assay Reaction:
-
Add 50 µL of the tissue supernatant to a well in the 96-well plate. Run samples in duplicate or triplicate.
-
Add 200 µL of the o-dianisidine solution to each well.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the dilute H₂O₂ solution.
-
-
Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance at 460 nm over time (kinetic assay) or after a fixed incubation period (e.g., 15-30 minutes at room temperature).[5][19]
-
Calculation:
-
MPO activity is proportional to the rate of change in absorbance.
-
One unit of MPO activity is typically defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.[19]
-
Normalize the results to the initial weight of the tissue sample used, expressing the final activity as Units per gram (U/g) of tissue.
-
Data Presentation
Quantitative data should be organized clearly to facilitate comparison between experimental groups.
| Treatment Group | n | Disease Activity Index (DAI) Score (Mean ± SEM) | Colon Length (cm) (Mean ± SEM) | MPO Activity (U/g tissue) (Mean ± SEM) |
| Control (No DSS) | 8 | 0.2 ± 0.1 | 9.5 ± 0.4 | 5.2 ± 1.1 |
| Colitis (DSS + Vehicle) | 8 | 8.5 ± 0.7 | 6.1 ± 0.3 | 45.8 ± 5.3 |
| Colitis + Balsalazide | 8 | 3.1 ± 0.5 | 8.2 ± 0.5 | 15.6 ± 2.9 |
Table 1: Example of data presentation for MPO activity and associated inflammatory markers in a DSS-induced colitis model. Data are hypothetical and for illustrative purposes only.
References
- 1. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review article: balsalazide therapy in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Balsalazide: a review of its therapeutic use in mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Articles [globalrx.com]
- 13. This compound, Colazal: Drug Facts, Side Effects and Dosage [medicinenet.com]
- 14. redoxis.se [redoxis.se]
- 15. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. socmucimm.org [socmucimm.org]
- 18. researchgate.net [researchgate.net]
- 19. Determination of myeloperoxidase (MPO) activity in the colon tissue [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Analytical Validation of Balsalazide Disodium Methods
Welcome to the technical support center for the analytical validation of Balsalazide Disodium methods. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a stability-indicating HPLC method for this compound?
A1: Developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound presents several challenges. A key difficulty is achieving adequate separation of the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[1] Balsalazide is susceptible to degradation under stress conditions such as acidic and alkaline hydrolysis, and oxidation.[1][2] This necessitates a method that can resolve the parent drug from these degradants to ensure accurate quantification and assessment of stability. Another challenge lies in selecting an appropriate mobile phase and column that provide good peak shape and resolution. The mobile phase pH can significantly impact the retention and peak symmetry of Balsalazide and its impurities.
Q2: My this compound HPLC analysis is showing poor peak shape and resolution. What are the likely causes and how can I troubleshoot this?
A2: Poor peak shape (e.g., tailing or fronting) and inadequate resolution are common issues in the HPLC analysis of this compound. The primary causes often relate to the mobile phase composition, pH, and the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase is critical. A low pH (around 2.5 to 4.5) is often used to suppress the ionization of acidic functional groups, leading to better peak shape and retention on a C18 column.[1] Ensure the pH of your buffer is accurately prepared and stable.
-
Mobile Phase Composition: The ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer can significantly affect resolution.[3] If peaks are co-eluting, consider adjusting the gradient or the isocratic composition.
-
Column Selection: A C18 stationary phase is commonly used and effective for separating Balsalazide and its impurities.[1][2] However, if resolution issues persist, trying a different C18 column from another manufacturer or a different type of stationary phase (e.g., phenyl-hexyl) could be beneficial.
-
Flow Rate: Optimizing the flow rate can improve separation efficiency. A typical flow rate is 1.0 mL/min.[1]
Q3: I am struggling with the dissolution method development for this compound capsules. What are the key considerations?
A3: Dissolution testing for this compound, particularly for formulations designed for colonic delivery, requires careful consideration of the dissolution medium and apparatus. Since Balsalazide is a prodrug that is intended to release the active moiety (mesalamine) in the colon, the dissolution method should be able to discriminate between formulations that may release the drug prematurely in the upper gastrointestinal tract.
Key considerations include:
-
pH of the Dissolution Medium: Testing should be performed across a range of pH values that mimic the gastrointestinal tract (e.g., 0.1N HCl, pH 4.5, 6.8, and 7.4 buffers).[4] This helps to ensure that the drug is not released in the acidic environment of the stomach.
-
Apparatus and Agitation: USP Apparatus 1 (basket) at 100 rpm is a recommended starting point.[4] The agitation speed can be a critical parameter affecting the dissolution rate.
-
Surfactants: For poorly soluble drugs, the use of surfactants in the dissolution medium may be necessary to achieve sink conditions. However, the choice and concentration of the surfactant must be carefully evaluated as it can impact the drug's release profile.[5]
Q4: How can I identify and quantify impurities and degradation products of this compound?
A4: The identification and quantification of impurities and degradation products are crucial for ensuring the safety and efficacy of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.
Workflow for Impurity and Degradation Product Analysis:
-
Forced Degradation Studies: Subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) is the first step to generate potential degradation products.[6][7][8]
-
HPLC with a Photodiode Array (PDA) Detector: An HPLC-PDA system can separate the impurities and provide their UV spectra, which can help in preliminary identification and peak purity assessment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For structural elucidation of unknown impurities and degradation products, LC-MS/MS is a powerful tool. It provides information on the molecular weight and fragmentation pattern of the analytes.
-
Reference Standards: Once identified, reference standards for the impurities should be synthesized or procured for accurate quantification.
Troubleshooting Guides
HPLC Method Validation
| Issue | Potential Cause | Troubleshooting Action |
| Poor Linearity (Low Correlation Coefficient) | Inappropriate calibration range; sample preparation errors; detector saturation. | Narrow the calibration range; ensure accurate dilutions; check detector response. |
| Inaccurate Results (Poor Recovery) | Incomplete sample extraction; degradation of the analyte during sample preparation; interference from excipients. | Optimize the extraction procedure; investigate analyte stability in the sample solvent; use a more selective method or sample cleanup step.[2] |
| Imprecise Results (High %RSD) | Inconsistent injection volumes; fluctuations in column temperature or mobile phase flow rate; non-homogeneous samples. | Ensure the autosampler is functioning correctly; use a column oven and a reliable pump; ensure thorough sample mixing.[2] |
| Poor Robustness | Method is highly sensitive to small changes in parameters like mobile phase pH, composition, or column temperature. | During development, systematically evaluate the effect of small variations in method parameters to identify and control critical factors. |
Dissolution Testing
| Issue | Potential Cause | Troubleshooting Action |
| High Variability in Dissolution Results | Coning (mound of undissolved powder at the bottom of the vessel); improper deaeration of the medium; inconsistent capsule placement. | Increase agitation speed; ensure proper deaeration of the dissolution medium; standardize the capsule dropping procedure. |
| Incomplete Dissolution | Poor solubility of the drug in the selected medium; formulation issues (e.g., cross-linking of gelatin capsules). | Add a suitable surfactant to the medium; investigate the effect of different enzymes in the medium; evaluate the formulation for any physical or chemical changes.[5] |
| Unexpectedly Fast Dissolution | Compromised enteric coating or delayed-release mechanism of the dosage form. | Visually inspect the dosage forms for any defects; perform dissolution in acidic medium to check for premature release. |
Experimental Protocols
Representative HPLC Method for this compound and its Impurities
This protocol is a composite based on several published methods.[1][3]
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 2.5 with orthophosphoric acid.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the impurities and the API.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 240 nm or 255 nm.[1]
-
Injection Volume: 10-20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of methanol and water) and make further dilutions to the desired concentration.
-
Sample Solution: For capsules, open the capsules, weigh the contents, and dissolve in the diluent to achieve a similar concentration as the standard solution. For bulk drug, dissolve the powder directly in the diluent.
-
Forced Degradation Study Protocol
-
Acid Hydrolysis: Treat the drug substance with 0.1N HCl at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Treat the drug substance with 0.1N NaOH at 60°C for a specified period (e.g., 30 minutes). Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (e.g., 254 nm) and visible light.
Visualizations
Caption: Workflow for analytical method validation of this compound.
Caption: Troubleshooting logic for common HPLC issues with Balsalazide.
References
- 1. A Stability-Indicating LC Method for Analysis of this compound in the Bulk Drug and in Pharmaceutical Dosage Forms [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmascholars.com [pharmascholars.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. longdom.org [longdom.org]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Balsalazide Disodium Metabolites and Biochemical Assay Interference
For researchers, scientists, and drug development professionals, understanding the potential for drug metabolites to interfere with biochemical assays is critical for data integrity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of balsalazide disodium and its primary metabolites, mesalamine (5-aminosalicylic acid, 5-ASA) and N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in various laboratory tests.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it metabolized?
A1: this compound is a prodrug used in the treatment of inflammatory bowel disease. It is administered in an inactive form and is designed to deliver the active therapeutic agent directly to the colon. In the colon, bacterial enzymes cleave this compound into two main components: the active anti-inflammatory agent, mesalamine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2] Mesalamine is the primary active metabolite responsible for the drug's therapeutic effects. A significant portion of mesalamine is further metabolized in the intestinal mucosa and liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[3]
Q2: Can balsalazide or its metabolites interfere with biochemical assays?
A2: Yes, the metabolites of balsalazide, particularly mesalamine (5-ASA) and its derivative N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), have been reported to interfere with certain biochemical assays. The most well-documented interference is with urinary normetanephrine testing, but other assays may also be affected due to the chemical structure and reactivity of these metabolites.
Q3: Which specific biochemical assays are known to be affected?
A3: The primary and most clearly documented interference is with the measurement of urinary normetanephrine by liquid chromatography with electrochemical detection.[3] There is also evidence to suggest potential interference with peroxidase-based assays and certain urinalysis dipstick tests. Due to the structural similarity of mesalamine to salicylates (like aspirin), there is a theoretical potential for interference in colorimetric salicylate assays.
Q4: What is the mechanism of interference with urinary normetanephrine assays?
A4: The interference with urinary normetanephrine assays is due to the structural similarity between N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), the main metabolite of mesalamine, and normetanephrine. When using liquid chromatography with electrochemical detection, the two compounds can have very similar chromatographic retention times, leading to co-elution. This results in a falsely elevated measurement of normetanephrine, which can lead to a misdiagnosis of conditions such as pheochromocytoma.[3] For this reason, it is recommended to use an alternative, more selective assay for normetanephrine in patients being treated with balsalazide or other mesalamine-containing drugs.
Q5: Is there any known interference from the inert carrier metabolite, 4-aminobenzoyl-β-alanine?
A5: Currently, there is a lack of specific data in the scientific literature documenting any interference of 4-aminobenzoyl-β-alanine with common biochemical assays. This molecule is generally considered an inert carrier.
Troubleshooting Guides
Issue 1: Unexpectedly High Urinary Normetanephrine Levels
Symptoms:
-
A patient being treated with this compound shows significantly elevated urinary normetanephrine levels in a test using liquid chromatography with electrochemical detection.
-
The clinical presentation of the patient is not consistent with a diagnosis of pheochromocytoma or other neuroendocrine tumors.
Possible Cause:
-
Interference from N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), a major metabolite of balsalazide, which has a similar chromatographic profile to normetanephrine.
Troubleshooting Steps:
-
Verify Patient Medication: Confirm that the patient is taking this compound or any other medication containing mesalamine.
-
Review Assay Methodology: Check if the urinary normetanephrine assay was performed using liquid chromatography with electrochemical detection.
-
Recommend Alternative Assay: Suggest re-testing the urine sample using a more specific method, such as tandem mass spectrometry (LC-MS/MS), which can differentiate between normetanephrine and N-Ac-5-ASA.
-
Consult with Laboratory: Discuss the potential for drug interference with the clinical laboratory staff.
Issue 2: Inconsistent Results in Peroxidase-Based Assays
Symptoms:
-
Variable or unexpected results in assays that utilize a peroxidase-based detection system (e.g., some ELISA formats, assays for hydrogen peroxide).
-
The presence of samples from patients treated with this compound correlates with these inconsistencies.
Possible Cause:
-
Mesalamine (5-ASA) can act as a competitive substrate for peroxidase enzymes. This can lead to an underestimation of the analyte being measured, as the 5-ASA competes for the enzyme, or in some cases, an overestimation if the oxidized 5-ASA product contributes to the signal.
Troubleshooting Steps:
-
Identify Peroxidase-Based Assays: Determine if the assay uses horseradish peroxidase (HRP) or another peroxidase for signal generation.
-
Spike and Recovery Experiment: To confirm the interference, perform a spike and recovery experiment. Add a known concentration of the analyte to a sample from a patient on balsalazide and a control sample. A lower-than-expected recovery in the patient sample suggests interference.
-
Sample Dilution: Analyze serial dilutions of the patient sample. If the interference is concentration-dependent, the effect should diminish with dilution.
-
Consider Alternative Detection Systems: If possible, use an assay for the same analyte that employs a different detection method (e.g., a fluorescent or chemiluminescent substrate not based on peroxidase).
Issue 3: Anomalous Urinalysis Dipstick Results
Symptoms:
-
Discrepancies in urinalysis dipstick results, particularly for ketones and glucose, that are not consistent with the patient's clinical condition.
Possible Cause:
-
Some drugs with free-sulfhydryl groups have been reported to cause false-positive results for ketones on urinalysis dipsticks. While mesalamine does not have a sulfhydryl group, its metabolites may interact with the test pads. There are also reports of certain medications causing false-negative glucose readings.
Troubleshooting Steps:
-
Review Patient Medication: Note the patient's use of balsalazide and other medications.
-
Confirm with Alternative Methods: If the dipstick results are clinically unexpected, confirm the findings with more specific quantitative laboratory methods for urine glucose and ketones.
-
Consult Manufacturer's Literature: Review the package insert for the specific brand of urinalysis dipsticks for any known drug interferences.
Quantitative Data on Assay Interference
Direct quantitative data on the interference of balsalazide metabolites across a wide range of biochemical assays is limited in the literature. The following table summarizes the known and potential interferences.
| Assay | Interfering Metabolite(s) | Nature of Interference | Quantitative Data/Extent of Interference |
| Urinary Normetanephrine (LC with Electrochemical Detection) | N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) | False Positive | Can lead to spuriously elevated results, potentially mimicking levels seen in pheochromocytoma.[3] The degree of interference is dependent on the concentration of N-Ac-5-ASA in the urine. |
| Peroxidase-Based Assays | Mesalamine (5-ASA) | Potential for Interference (Positive or Negative) | 5-ASA can act as a competitive substrate for peroxidase, which may lead to inaccurate quantification. The extent of interference is concentration-dependent and assay-specific. |
| Urinalysis Dipstick (Ketones) | Mesalamine metabolites (potential) | Potential for False Positive | Drugs containing free-sulfhydryl groups are known to cause false positives. While mesalamine lacks this group, interference cannot be entirely ruled out without specific testing. |
| Urinalysis Dipstick (Glucose) | Mesalamine metabolites (potential) | Potential for False Negative | Some medications have been reported to cause false-negative results on glucose dipstick tests.[4] |
| Colorimetric Salicylate Assays | Mesalamine (5-ASA) | Theoretical Potential for False Positive | Due to the structural similarity to salicylic acid, there is a possibility of cross-reactivity in older colorimetric assays. Modern enzymatic and HPLC methods are more specific. |
Experimental Protocols
Protocol for Assessing Drug Interference in a Biochemical Assay (Based on CLSI EP07 Guidelines)
This protocol outlines a general procedure for determining if a drug metabolite, such as mesalamine or N-Ac-5-ASA, interferes with a specific biochemical assay.
1. Objective: To determine the effect of a potential interfering substance on the accuracy of a laboratory test.
2. Materials:
-
The biochemical assay kit and required instrumentation.
-
Pooled patient samples (serum, plasma, or urine) free of the analyte of interest and the interfering substance.
-
The analyte of interest at a known concentration.
-
The potential interfering substance (e.g., mesalamine, N-Ac-5-ASA) at a high concentration stock solution.
-
Appropriate diluents.
3. Procedure:
-
Preparation of Test and Control Samples:
-
Prepare a "Control" sample by adding a known amount of the analyte to the pooled patient sample.
-
Prepare a "Test" sample by adding the same amount of analyte and a specific concentration of the potential interfering substance to the pooled patient sample.
-
-
Assay Performance:
-
Analyze both the "Control" and "Test" samples according to the assay manufacturer's instructions.
-
Run each sample in triplicate to assess precision.
-
-
Data Analysis:
-
Calculate the mean concentration of the analyte in both the "Control" and "Test" samples.
-
Determine the bias (interference) using the following formula:
-
Bias = Mean Concentration (Test) - Mean Concentration (Control)
-
-
Express the bias as a percentage of the control concentration:
-
% Bias = (Bias / Mean Concentration (Control)) * 100
-
-
-
Interpretation:
-
Compare the calculated bias to the acceptable limits of error for the specific assay. A statistically significant bias that exceeds the clinically acceptable error indicates interference.
-
4. Dose-Response Evaluation:
-
To understand the concentration-dependent nature of the interference, repeat the experiment with a range of concentrations of the interfering substance.
Visualizations
Metabolic Pathway of this compound
References
- 1. Drug Induced-Hepatotoxicity with Concurrent Use of Adalimumab and Mesalamine for the Treatment of Crohn’s Disease - MedCrave online [medcraveonline.com]
- 2. Mesalamine Disease Interactions - Drugs.com [drugs.com]
- 3. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dynacare.ca [dynacare.ca]
Technical Support Center: Optimizing Oral Gavage of Balsalazide Disodium in Rodents
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the oral administration of Balsalazide Disodium in rodent models. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure accurate and humane dosing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action in rodents?
A1: this compound is a prodrug of the anti-inflammatory agent mesalamine (5-aminosalicylic acid or 5-ASA).[1][2] It is designed for targeted delivery to the colon. Following oral gavage, the balsalazide molecule travels intact through the upper gastrointestinal tract.[3][4] Upon reaching the colon, resident bacterial azoreductases cleave the bond linking 5-ASA to its inert carrier molecule.[5][6][7] This localized release of 5-ASA exerts a topical anti-inflammatory effect on the colonic mucosa, making it a valuable compound for studying inflammatory bowel diseases like ulcerative colitis in rodent models.[1][3][4] The mechanism is believed to involve the inhibition of inflammatory mediators such as prostaglandins and leukotrienes.[2][5]
Q2: What is the recommended vehicle for oral gavage of this compound?
A2: this compound is freely soluble in aqueous solutions.[6][7][8][9][10] Therefore, the recommended and simplest vehicle is sterile water or isotonic saline (0.9% NaCl) . If a suspension is required for your experimental design (e.g., to match a control group with an insoluble compound), a low concentration (e.g., 0.5%) of methylcellulose (MC) or carboxymethylcellulose (CMC) in water can be used as a suspending agent.
Q3: How should I prepare a this compound solution or suspension for oral gavage?
A3: For a solution, weigh the desired amount of this compound powder and add it to the appropriate volume of sterile water or saline. Mix thoroughly using a vortex mixer until fully dissolved. Gentle warming or sonication can aid dissolution.[11] For a suspension, first, create the vehicle by slowly adding the suspending agent (e.g., 0.5% w/v methylcellulose) to water while stirring continuously. Once the vehicle is homogenous, add the weighed this compound powder and vortex thoroughly to ensure a uniform suspension before each dose administration.
Q4: How stable is this compound in an aqueous vehicle?
A4: While specific stability data in common gavage vehicles is limited in publicly available literature, a study on a stability-indicating LC method found that a test solution of this compound in a 70:30 (v/v) methanol-water mixture was stable for 48 hours.[12][13] For best practices in a research setting, it is recommended to prepare the dosing solution or suspension fresh daily. If storage is necessary, it should be kept at 2-8°C, protected from light, and vortexed thoroughly before use to ensure homogeneity.
Q5: What are the appropriate gavage volumes and needle sizes for mice and rats?
A5: The maximum recommended gavage volume for rodents is typically 10 mL/kg, although smaller volumes are often preferred to minimize the risk of reflux and aspiration.[14] The gavage needle (cannula) should be selected based on the animal's size and weight. Flexible plastic or stainless steel needles with a ball-tip are recommended to prevent injury.[15][16] The length of the needle should be pre-measured from the corner of the animal's mouth to the last rib to ensure it reaches the stomach without causing perforation.[14][16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate Dosing | Compound settling: If using a suspension, the compound may settle quickly. | Vortex the suspension immediately before drawing each dose into the syringe to ensure homogeneity. |
| Air bubbles in syringe: Trapped air can lead to under-dosing. | Hold the syringe vertically (needle pointing up) and gently tap it to dislodge air bubbles. Expel the air carefully before dosing. | |
| Gavage Needle Clogging | Incomplete dissolution: The compound may not be fully dissolved. | Ensure the compound is completely dissolved in the vehicle. If necessary, use sonication. If preparing a suspension, ensure it is mixed thoroughly. |
| Needle gauge too small: The needle diameter may be too small for the viscosity of the solution/suspension. | Use a larger gauge needle (e.g., 18G for rats, 20G for mice) if clogging persists, ensuring it is still appropriate for the animal's size. | |
| Animal Distress or Injury During Gavage | Improper restraint: Incorrect handling can cause stress and injury. | Use a firm but gentle restraint method that immobilizes the head and neck, keeping the airway clear.[16][17] Ensure the animal's head, neck, and spine are aligned.[16] |
| Incorrect needle placement: The needle may have entered the trachea instead of the esophagus. | If you feel resistance or the animal struggles excessively, withdraw the needle immediately.[15][16] Fluid bubbling from the nose is a sign of tracheal administration; stop immediately.[15] | |
| Esophageal irritation: Repeated gavage or improper technique can cause trauma. | Use a gavage needle with a smooth, rounded ball-tip.[16] Consider using flexible plastic needles, which may be safer for the animal.[15] Pre-coating the needle tip with sucrose may pacify the animal and ease passage.[18] | |
| Regurgitation or Reflux of Dosing Solution | Volume too large: The administered volume exceeds the stomach capacity. | Adhere to recommended volume limits (typically ≤10 mL/kg).[14] Reduce the volume if reflux is observed. |
| Slow gastric emptying: Anesthesia or other factors can slow stomach emptying. | Avoid general anesthesia unless absolutely necessary for the procedure, as it can interfere with gastric emptying.[16] |
Quantitative Data Summary
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Freely Soluble | [7][8][9][10] |
| Isotonic Saline | Freely Soluble | [7][8][9][10] |
| Methanol | Sparingly Soluble | [7][8][9][10] |
| Ethanol | Sparingly Soluble | [7][8][9][10] |
| Other Organic Solvents | Practically Insoluble | [7][8][9][10] |
| Water (with ultrasonic) | 100 mg/mL | [11] |
Table 2: Recommended Oral Gavage Needle Sizes and Maximum Volumes
| Animal | Body Weight (g) | Needle Gauge | Max Dosing Volume (mL/kg) | Reference(s) |
| Mouse | 15-20 | 22G | 10 | [16] |
| 20-25 | 20G | 10 | [16] | |
| 25-35 | 18G | 10 | [16] | |
| Rat | 150-250 | 18G | 10 | [16] |
| >250 | 16G | 10 | [16] |
Note: These are general guidelines. The appropriate needle size may vary based on the specific strain and age of the rodent and the viscosity of the dosing solution.
Experimental Protocols
Protocol 1: Preparation of this compound Solution (10 mg/mL)
-
Materials: this compound powder, sterile isotonic saline (0.9% NaCl), sterile conical tubes, vortex mixer, analytical balance.
-
Calculation: Determine the total volume of dosing solution needed. For example, for 10 mice (25g each) at a dose of 100 mg/kg and a dosing volume of 10 mL/kg, you will need 2.5 mL total. Prepare a slight excess (e.g., 3 mL).
-
Weighing: Weigh 30 mg of this compound powder.
-
Dissolution: Transfer the powder to a 15 mL sterile conical tube. Add 3 mL of sterile isotonic saline.
-
Mixing: Cap the tube and vortex at medium-high speed until the powder is completely dissolved and the solution is clear.
-
Storage: Prepare fresh daily. If short-term storage is required, store at 2-8°C, protected from light. Vortex well before use.
Protocol 2: Standard Oral Gavage Procedure in a Mouse
-
Preparation: Ensure the dosing solution is at room temperature and vortexed. Draw up the calculated dose into a syringe fitted with the appropriate size gavage needle.
-
Restraint: Gently scruff the mouse with your non-dominant hand, grasping the loose skin over the shoulders and neck to immobilize the head.[19] The mouse's body should be supported, and its head, neck, and spine should be in a straight line.[16]
-
Needle Insertion: With the mouse in an upright position, gently insert the gavage needle into the mouth, aiming towards the side of the mouth to avoid the incisors. Advance the needle along the roof of the mouth toward the back of the pharynx.[16]
-
Esophageal Passage: As the needle reaches the pharynx, the mouse will typically swallow, which facilitates the passage of the needle into the esophagus. Allow the animal to swallow as you gently advance the needle.[16] Never force the needle. If resistance is met, withdraw and start again.
-
Dose Administration: Once the needle is inserted to the pre-measured depth, administer the compound slowly and steadily.[14][16]
-
Withdrawal: After delivering the full dose, smoothly withdraw the needle in the same direction it was inserted.
-
Monitoring: Return the mouse to its cage and monitor it for several minutes to ensure normal breathing and no signs of distress.[15][16]
Protocol 3: Example - Acetic Acid-Induced Colitis Model for Balsalazide Efficacy Testing in Rats
-
Animal Acclimation: Acclimate male Wistar rats (180-220g) for one week with free access to food and water.
-
Treatment Groups:
-
Group 1: Normal Control (No colitis, vehicle gavage)
-
Group 2: Colitis Control (Acetic acid, vehicle gavage)
-
Group 3: Balsalazide Treatment (Acetic acid, this compound gavage)
-
-
Pre-treatment: Administer this compound or vehicle daily via oral gavage for a pre-determined period (e.g., 7-14 days) before colitis induction.[20][21]
-
Induction of Colitis:
-
Fast rats for 16-24 hours with free access to water.[20]
-
Anesthetize the rats (e.g., ketamine/xylazine).[20]
-
Gently insert a flexible catheter (2 mm diameter) intra-rectally to a depth of 6-8 cm.[20]
-
Slowly infuse 1 mL of 4% (v/v) acetic acid in saline.[20]
-
Keep the rat in a head-down position for 30 seconds to prevent leakage.
-
-
Post-Induction Treatment: Continue daily oral gavage with vehicle or this compound for the duration of the study (e.g., 48-72 hours).
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect colon tissue for macroscopic scoring, histopathological analysis, and measurement of inflammatory markers (e.g., MPO, cytokines).
Visualizations
Caption: Mechanism of action of this compound following oral administration.
Caption: General experimental workflow for an in vivo rodent colitis study.
Caption: Troubleshooting decision tree for common oral gavage issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, Colazal: Drug Facts, Side Effects and Dosage [medicinenet.com]
- 3. Articles [globalrx.com]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound Capsules, USP These highlights do not include all the information needed to use this compound CAPSULES safely and effectively. See full prescribing information for this compound CAPSULES. this compound capsules, for oral administration Initial U.S. Approval: 2000 [dailymed.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 15. instechlabs.com [instechlabs.com]
- 16. research.sdsu.edu [research.sdsu.edu]
- 17. reddit.com [reddit.com]
- 18. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uac.arizona.edu [uac.arizona.edu]
- 20. mjmr.journals.ekb.eg [mjmr.journals.ekb.eg]
- 21. mdpi.com [mdpi.com]
Preventing degradation of Balsalazide Disodium during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Balsalazide Disodium during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: this compound is a prodrug designed to be cleaved by bacterial azoreductases in the colon, releasing the therapeutically active mesalamine (5-aminosalicylic acid) and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2][3][4] Therefore, its intended degradation is enzymatic. However, during sample preparation and storage, it is susceptible to chemical degradation through hydrolysis, oxidation, and photolysis.
Q2: My this compound sample solution is changing color. What could be the cause?
A2: this compound is an orange to yellow microcrystalline powder.[5] A color change in solution, particularly darkening, often indicates degradation. This can be caused by exposure to light (photodegradation), extreme pH conditions (acidic or alkaline hydrolysis), or oxidative stress.[6][7] It is crucial to prepare solutions fresh and protect them from light.
Q3: I am observing unexpected peaks in my HPLC chromatogram. Could these be degradation products?
A3: Yes, the appearance of unknown peaks is a strong indicator of degradation. Balsalazide has been shown to degrade under various stress conditions, leading to the formation of several degradation products.[6] These can arise from hydrolysis of the amide bond, cleavage of the azo bond, or other modifications to the parent molecule. A stability-indicating HPLC method is essential to separate these degradation products from the parent compound.
Q4: What are the optimal pH and temperature conditions for handling this compound solutions?
A4: To minimize degradation, this compound solutions should be prepared in a neutral pH buffer (around pH 6.8-7.4) and maintained at low temperatures (2-8 °C) if not used immediately.[5] Studies have shown significant degradation under both acidic (low pH) and alkaline (high pH) conditions.[6][7][8] Thermal stress also contributes to degradation.[6]
Q5: How should I store my stock solutions of this compound?
A5: Stock solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light.[5] For short-term storage (up to 4 days), a stock standard preparation has been shown to be stable at room temperature when protected from light.[5] However, for longer-term storage, freezing (-20 °C or lower) in small aliquots is recommended to prevent repeated freeze-thaw cycles. Always verify the stability of your solutions under your specific storage conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of Balsalazide | Degradation during sample extraction | - Use a neutral pH extraction buffer. - Keep samples on ice or at a reduced temperature throughout the extraction process. - Minimize exposure to light by using amber vials or covering glassware with foil. |
| Adsorption to labware | - Use silanized glassware or low-adsorption plasticware. - Pre-rinse containers with the sample solvent. | |
| Inconsistent analytical results | Instability in autosampler | - Use a refrigerated autosampler (set to 4-8 °C). - Limit the time samples spend in the autosampler before injection. - Prepare fresh samples for each analytical run if instability is suspected. |
| Photodegradation | - Use amber autosampler vials or a light-protective cover for the sample tray.[9] - Prepare samples under low-light conditions. | |
| Appearance of new peaks over time | Ongoing degradation in prepared sample | - Analyze samples as quickly as possible after preparation. - If immediate analysis is not possible, store prepared samples at -20°C or lower. - Re-evaluate the stability of the sample matrix and adjust pH or add antioxidants if necessary. |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of this compound
This protocol describes the preparation of a standard stock solution for use in analytical methods like HPLC.
-
Materials:
-
This compound reference standard
-
Volumetric flask (Class A)
-
Analytical balance
-
Dissolution medium (e.g., 50 mM phosphate buffer, pH 6.8)[5]
-
Sonicator
-
-
Procedure:
-
Accurately weigh the required amount of this compound reference standard.
-
Transfer the weighed standard to a volumetric flask.
-
Add a portion of the dissolution medium and sonicate briefly to dissolve the powder.[5]
-
Once dissolved, dilute to the final volume with the dissolution medium and mix well.
-
Protect the solution from light by wrapping the flask in aluminum foil or using an amber flask.
-
Store the stock solution at 2-8 °C.
-
Protocol 2: Forced Degradation Study
This protocol outlines a typical procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating method.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Heating block or oven
-
UV lamp
-
pH meter
-
HPLC system
-
-
Procedure:
-
Acid Hydrolysis: Treat a solution of this compound with 1N HCl and heat. Neutralize the solution before analysis.[6]
-
Base Hydrolysis: Treat a solution of this compound with 1N NaOH at room temperature. Neutralize the solution before analysis.[6]
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.[6]
-
Thermal Degradation: Expose solid this compound or a solution to elevated temperatures (e.g., 60-80 °C).[6]
-
Photolytic Degradation: Expose a solution of this compound to UV light.[6]
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method to observe and quantify degradation.
-
Quantitative Data Summary
The following table summarizes the percentage of degradation observed for Balsalazide under various stress conditions as reported in a stability-indicating HPLC method development study.
| Stress Condition | % Degradation | Degradation Products (DPs) Observed |
| Acidic (1N HCl) | 6.31% | DP 4 |
| Basic (1N NaOH) | 8.18% | DP 1, DP 2, DP 4 |
| Oxidative (3% H₂O₂) | 4.93% | - |
| Thermal | 2.31% | No DPs detected |
| UV Light | 3.08% | No DPs detected |
| Data sourced from a study on the stress degradation of Balsalazide.[6] |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors leading to the chemical degradation of Balsalazide.
Caption: Troubleshooting logic for this compound analysis issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. WO2007025146A2 - Balsalazide formulations and manufacture and use thereof - Google Patents [patents.google.com]
- 6. Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide -Analytical Science and Technology [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Addressing variability in 5-ASA release from Balsalazide Disodium formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in 5-ASA (mesalamine) release from Balsalazide Disodium formulations during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 5-ASA release from this compound?
This compound is a prodrug designed to deliver 5-aminosalicylic acid (5-ASA) to the colon. The intact balsalazide molecule travels through the upper gastrointestinal tract with minimal absorption. Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond in the balsalazide molecule. This cleavage releases the therapeutically active 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2] The localized release of 5-ASA in the colon allows for its anti-inflammatory effects directly at the site of diseases like ulcerative colitis.
Q2: What are the main factors that can cause variability in 5-ASA release from this compound formulations?
Variability in 5-ASA release can be attributed to several factors, broadly categorized as formulation-dependent, manufacturing process-dependent, and patient-specific.
-
Formulation-Dependent Factors:
-
Excipient Variability: The type and grade of excipients, such as lubricants (e.g., magnesium stearate) and glidants (e.g., colloidal silicon dioxide), can influence powder flow, compaction, and ultimately, the dissolution profile.[3][4][5] The interaction between different excipients can also play a crucial role.[4][5]
-
Raw Material Attributes: Variations in the particle size of the this compound active pharmaceutical ingredient (API) can impact its dissolution rate.[6]
-
-
Manufacturing Process-Dependent Factors:
-
Granulation Method: The choice between dry granulation (like roller compaction) and wet granulation can significantly affect the physical properties of the granules, such as density and porosity, which in turn influences the dissolution of the final dosage form.[7][8][9]
-
Compaction Force: In tablet formulations, higher compaction forces can lead to harder tablets with lower porosity, potentially slowing down disintegration and drug release.[9][10]
-
-
Patient-Specific Factors:
-
Gastrointestinal Transit Time: The time it takes for the formulation to reach the colon can vary between individuals.
-
Colonic Microbiome: The composition and metabolic activity of an individual's gut bacteria can influence the rate of azoreductase-mediated cleavage of balsalazide.
-
Disease State: The presence of active inflammation in the colon can alter the local environment, potentially affecting drug release.
-
Q3: Are there established in vitro-in vivo correlations (IVIVCs) for this compound formulations?
Establishing a predictive in vitro-in vivo correlation (IVIVC) for colon-targeted drugs like balsalazide can be challenging. While in vitro dissolution provides valuable information on product quality and consistency, the in vivo release is also dependent on the enzymatic action of the gut microbiota. However, regulatory bodies like the FDA do accept a combination of dissolution data and pharmacokinetic studies for establishing bioequivalence between different balsalazide formulations.[11]
Troubleshooting Guides
Dissolution Testing Issues
Problem: Out-of-Specification (OOS) Dissolution Results - Low 5-ASA Release
| Potential Cause | Troubleshooting Steps |
| Improper Dissolution Medium Preparation | - Verify the pH of the buffer solution. - Ensure the correct volume of medium is used. - Confirm that the medium was adequately deaerated, as dissolved gases can affect results. |
| Incorrect Apparatus Setup | - Check the calibration of the dissolution apparatus, including rotation speed (RPM), temperature, and vessel/shaft alignment. - For capsule formulations, ensure appropriate sinkers are used as specified in the monograph to prevent floating. |
| Tablet/Capsule Formulation Issues | - Investigate the batch manufacturing record for any deviations in production, such as higher than specified tablet hardness or variations in granulation parameters.[10] - An over-lubricated blend, due to excessive mixing with magnesium stearate, can create a hydrophobic barrier, slowing dissolution.[3] |
| Analytical Method Issues | - Verify the stability of 5-ASA in the dissolution medium under the experimental conditions. - Ensure proper functioning of the analytical instrument (e.g., HPLC-UV). |
Problem: High Variability in Dissolution Results Between Units
| Potential Cause | Troubleshooting Steps |
| Inhomogeneity in the Formulation Blend | - Review the blending process during manufacturing to ensure uniform distribution of the active ingredient and excipients. |
| Inconsistent Manufacturing Parameters | - Check for variability in tablet weight, hardness, and thickness within the batch. - For roller-compacted formulations, assess the consistency of ribbon density.[12][13] |
| Issues with Capsule Shells | - If using gelatin capsules, cross-linking of the gelatin can delay rupture and dissolution. |
HPLC Analysis Issues
Problem: Inaccurate Quantification of 5-ASA
| Potential Cause | Troubleshooting Steps |
| Standard Solution Instability | - Prepare fresh standard solutions of 5-ASA for each analysis, as it can be susceptible to degradation. |
| Improper Sample Preparation | - Ensure complete dissolution of the sample in the diluent. - Verify the accuracy of dilutions. |
| Column Performance Issues | - Check for peak tailing or splitting, which could indicate column degradation. - Ensure the mobile phase is properly prepared and degassed. |
| Interference from Excipients or Degradation Products | - Analyze a placebo formulation to identify any interfering peaks from excipients. - Be aware of potential degradation products of balsalazide, which may have retention times close to 5-ASA. Stress testing of the drug substance can help identify these potential interferents.[11] |
Problem: Appearance of Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Degradation of Balsalazide or 5-ASA | - Balsalazide can degrade under acidic, basic, and oxidative stress, leading to the formation of various degradation products.[11] - Compare the chromatogram with those from forced degradation studies to identify potential degradation products. |
| Contamination | - Ensure the cleanliness of all glassware and equipment. - Analyze a blank injection of the mobile phase to rule out contamination of the HPLC system. |
| Co-eluting Impurities | - If the formulation contains impurities, they may co-elute with the analyte of interest. A change in the mobile phase composition or gradient may be necessary to achieve better separation. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Balsalazide and 5-ASA from Different Formulations
| Parameter | Balsalazide Tablet (GIAZO) | Balsalazide Capsule (Colazal) | Mesalamine Delayed-Release Tablet (Asacol) |
| Dose | 3.3 g (twice daily) | 2.25 g (three times daily) | 800 mg (single dose) |
| Balsalazide Cmax (ng/mL) | - | - | N/A |
| Balsalazide AUC (ng·h/mL) | - | - | N/A |
| 5-ASA Cmax (ng/mL) | Reduced by 65% with a high-fat meal[11] | - | 319 (geometric mean)[14] |
| 5-ASA AUC (ng·h/mL) | Reduced by 46% with a high-fat meal[11] | - | 3295 (geometric mean)[14] |
| N-Ac-5-ASA Cmax (ng/mL) | Reduced by 48% with a high-fat meal[11] | - | 927 (geometric mean)[14] |
| N-Ac-5-ASA AUC (ng·h/mL) | Reduced by 17% with a high-fat meal[11] | - | 15364 (geometric mean)[14] |
| Total Urinary Excretion of 5-ASA and N-Ac-5-ASA (%) | 23% over 12 hours at steady state[11] | 12-35% (mean)[15] | 10-35% (mean)[15] |
| Total Fecal Excretion of 5-ASA and N-Ac-5-ASA (%) | - | 46% (mean)[15] | 40-64% (mean)[15] |
Note: Direct comparison of pharmacokinetic parameters should be done with caution due to differences in study design, dosing regimens, and subject populations.
Experimental Protocols
Protocol 1: USP Dissolution Test for this compound Capsules
This protocol is based on the USP monograph for this compound Capsules.
Apparatus: USP Apparatus 2 (Paddles) Dissolution Medium: 900 mL of pH 6.8 phosphate buffer. Temperature: 37 ± 0.5 °C Rotation Speed: 50 RPM Procedure:
-
Place one capsule in each dissolution vessel containing the dissolution medium. Use a wire helix sinker to ensure the capsule remains submerged.
-
Start the apparatus and withdraw samples at 30 minutes.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Dilute the filtered samples with the dissolution medium to a suitable concentration for analysis.
-
Determine the amount of this compound dissolved by UV-Vis spectrophotometry at the wavelength of maximum absorbance at about 359 nm, using a standard solution of this compound RS in the same medium.
Acceptance Criteria: Not less than 80% (Q) of the labeled amount of this compound is dissolved in 30 minutes.
Protocol 2: Quantification of 5-ASA by HPLC-UV
This is a general protocol for the quantification of 5-ASA in dissolution samples. The specific parameters may need to be optimized for your system and formulation.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) in a suitable ratio (e.g., 15:85 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at approximately 313 nm for 5-ASA.
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of 5-ASA reference standard in the dissolution medium. Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The filtered and diluted dissolution samples can be directly injected into the HPLC system.
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions.
-
Quantification: Determine the concentration of 5-ASA in the samples by comparing the peak area with the calibration curve.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Balsalazide Dissolution Testing.
Caption: Logical Flow for Investigating OOS Dissolution Results.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Influence of colloidal silicon dioxide‑magnesium stearate interaction on flow and compaction behavior of an MCC-Lactose binary mixture | CoLab [colab.ws]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Effects of Roller Compaction on Dissolution of Granules and Tablets Captured in the Development of Two Real Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. iajps.com [iajps.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparative pharmacokinetics of equimolar doses of 5-aminosalicylate administered as oral mesalamine (Asacol) and balsalazide: a randomized, single-dose, crossover study in healthy volunteers1 | CoLab [colab.ws]
- 15. Systematic review: the pharmacokinetic profiles of oral mesalazine formulations and mesalazine pro-drugs used in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Balsalazide Disodium for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for working with Balsalazide Disodium, focusing on overcoming its solubility challenges in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA), an anti-inflammatory agent.[1][2] It is designed to deliver mesalamine to the colon, where it is cleaved by bacterial azoreductases.[1][3] The released mesalamine is the therapeutically active component.[1] this compound has been shown to suppress colitis-associated carcinogenesis by modulating the IL-6/STAT3 pathway.[4][5]
Q2: What are the general solubility properties of this compound?
A2: this compound is a yellow to orange crystalline powder.[6] It is freely soluble in water, isotonic saline, and Dimethyl Sulfoxide (DMSO).[6][7] It is sparingly soluble in methanol and ethanol and practically insoluble in most other organic solvents.[6][7][8]
Q3: What is the optimal solvent for preparing a stock solution of this compound for in vitro studies?
A3: Based on its solubility profile, DMSO or water are the recommended solvents for preparing stock solutions.[4][9] Several suppliers indicate a solubility of approximately 87 mg/mL in both DMSO and water.[4][9][10] For cell culture experiments, DMSO is a common choice, but it is crucial to use a final concentration that is non-toxic to the cells (typically less than 0.5%).
Q4: Are there any specific handling precautions I should take when preparing solutions?
A4: Yes. When using DMSO, it is important to use a fresh, anhydrous grade, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[5][10] If you choose water as the solvent for a stock solution that will be used in cell culture, the solution should be sterilized by filtration through a 0.22 μm filter before use.[5]
Troubleshooting Guide
This section addresses common problems encountered when preparing this compound solutions for in vitro experiments.
Problem 1: The this compound powder is not fully dissolving in my chosen solvent.
-
Solution:
-
Verify Solvent Choice: Ensure you are using a recommended solvent such as DMSO or water.[4][9]
-
Check Solvent Quality: If using DMSO, ensure it is a fresh, high-purity, anhydrous grade.[10]
-
Aid Dissolution: Gentle warming in a water bath or sonication can help dissolve the compound.[5][10] For instance, using an ultrasonic bath is a suggested method to aid dissolution in both water and DMSO.[5]
-
Confirm Concentration: Double-check your calculations to ensure you have not exceeded the solubility limit (see solubility table below).
-
Problem 2: My this compound solution appears cloudy or has formed a precipitate after being added to my cell culture medium.
-
Solution:
-
Avoid Direct Dilution of High Concentration Stock: High concentrations of DMSO or the compound itself can cause it to precipitate out when added to an aqueous-based culture medium.
-
Perform Serial Dilutions: Prepare an intermediate dilution of your stock solution in pre-warmed culture medium before making the final dilution to the desired working concentration.
-
Increase Final Volume: Adding the stock solution to a larger volume of media while vortexing gently can help prevent localized high concentrations that lead to precipitation.
-
Problem 3: I am concerned about the stability of my this compound stock solution.
-
Solution:
-
Storage: Stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles.[5] Recommended storage is at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.[5]
-
pH Sensitivity: Balsalazide can degrade under certain stress conditions, including acidic and basic environments. Ensure the pH of your final working solution is within a stable range for your experiment.
-
Working Solutions: Prepare fresh working solutions from your stock solution for each experiment to ensure potency and stability.
-
Quantitative Data Presentation
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Reference(s) |
| DMSO | 87 - 125 | 198.94 - 285.84 | [4][5][9][10] |
| Water | 87 - 100 | 198.94 - 228.67 | [4][5][9] |
| Ethanol | Insoluble | Insoluble | [4][9] |
Note: Solubility can vary slightly between batches. The use of an ultrasonic bath may be needed to achieve maximum solubility in DMSO and water.[5]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and precision balance.
-
Calculation: The molecular weight of this compound Dihydrate is 437.32 g/mol .[7] To prepare a 100 mM solution, you will need 43.73 mg per 1 mL of DMSO.
-
Procedure: a. Weigh out 43.73 mg of this compound powder. b. Add the powder to a sterile tube. c. Add 1 mL of fresh, anhydrous DMSO. d. Vortex the solution thoroughly. If necessary, use an ultrasonic water bath for a few minutes to ensure complete dissolution.[5] e. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Preparation of a 100 µM Working Solution for Cell Culture
-
Materials: 100 mM this compound stock solution in DMSO, pre-warmed complete cell culture medium, sterile tubes.
-
Procedure: a. Thaw a frozen aliquot of the 100 mM stock solution at room temperature. b. Perform a 1:100 intermediate dilution: Add 10 µL of the 100 mM stock solution to 990 µL of pre-warmed complete cell culture medium to get a 1 mM solution. Mix gently by pipetting. c. Perform a 1:10 final dilution: Add 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed complete cell culture medium to achieve the final working concentration of 100 µM. d. The final concentration of DMSO in the working solution will be 0.1%, which is generally well-tolerated by most cell lines. e. Use the working solution immediately for your experiment.
Visualizations
Caption: Balsalazide is converted to active Mesalamine, which modulates the IL-6/STAT3 pathway.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DailyMed - this compound capsule [dailymed.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. DailyMed - this compound capsule [dailymed.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to the Preclinical Efficacy of Balsalazide Disodium and Sulfasalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data available for Balsalazide Disodium and sulfasalazine, two prominent aminosalicylates used in the management of inflammatory bowel disease (IBD). While extensive clinical data exists for both compounds, direct head-to-head preclinical efficacy studies in validated animal models of colitis are limited in the public domain. This guide summarizes the available preclinical information, focusing on the mechanism of action, and presents relevant experimental protocols to aid in the design and interpretation of future preclinical research.
Mechanism of Action: A Tale of Two Prodrugs
Both balsalazide and sulfasalazine are prodrugs of 5-aminosalicylic acid (5-ASA), the active therapeutic moiety. Their design centers on delivering 5-ASA to the colon, where it exerts its anti-inflammatory effects locally, thereby minimizing systemic absorption and associated side effects. The key difference lies in their carrier molecules.
Sulfasalazine is composed of 5-ASA linked to sulfapyridine via an azo bond. In the colon, gut bacteria cleave this bond, releasing both 5-ASA and sulfapyridine. While 5-ASA is the active anti-inflammatory agent, the sulfapyridine moiety is responsible for many of the adverse effects associated with sulfasalazine treatment.
This compound , in contrast, links 5-ASA to an inert carrier molecule, 4-aminobenzoyl-β-alanine, also through an azo bond. This bond is similarly cleaved by colonic bacteria to release 5-ASA. The carrier molecule is largely unabsorbed and considered to have minimal pharmacological activity, contributing to the improved tolerability profile of balsalazide.
Preclinical Efficacy Data
Table 1: Efficacy of Sulfasalazine in DSS-Induced Colitis in Mice
| Parameter | DSS Control Group | Sulfasalazine (30 mg/kg) | Sulfasalazine (60 mg/kg) |
| Body Weight Loss (%) | Significant Loss | Attenuated Loss | Attenuated Loss |
| Colon Length (cm) | Significantly Shorter | Significantly Longer than Control | Significantly Longer than Control |
| Histological Score | Severe Inflammation | Reduced Inflammation | Reduced Inflammation |
| Myeloperoxidase (MPO) Activity | Significantly Elevated | Significantly Reduced | Significantly Reduced |
| Data is qualitative and based on findings reported in preclinical studies. Specific quantitative values would be study-dependent. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below is a representative protocol for a DSS-induced colitis model, which is a widely used model for studying colitis and evaluating the efficacy of therapeutic agents.
DSS-Induced Colitis Model in Mice
Objective: To induce acute colitis in mice to evaluate the therapeutic efficacy of test compounds.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Induction of Colitis:
-
Administer 3% (w/v) Dextran Sodium Sulfate (DSS; molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 7 consecutive days.
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
Treatment Protocol:
-
Randomly assign mice to treatment groups (e.g., Vehicle Control, DSS + Vehicle, DSS + Sulfasalazine, DSS + Balsalazide).
-
Administer test compounds orally (e.g., by gavage) once daily, starting from day 0 or day 3 post-DSS induction, until the end of the experiment.
Efficacy Endpoints:
-
Disease Activity Index (DAI): Score daily based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measure the length of the colon from the cecum to the anus at the end of the study.
-
Histological Analysis: Collect colon tissue, fix in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, ulceration, and tissue damage.
-
Myeloperoxidase (MPO) Assay: Homogenize colon tissue and measure MPO activity as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum using ELISA or other immunoassays.
In Vitro Comparative Data: Prosecretory Effects
While in vivo efficacy data is limited, some in vitro studies have compared the direct effects of balsalazide and sulfasalazine on intestinal tissue. One study investigated their prosecretory effects in the rabbit distal ileum, which may be relevant to the diarrhea sometimes observed as a side effect.
Table 2: In Vitro Prosecretory Effects in Rabbit Distal Ileum
| Compound | Mean Change in Short-Circuit Current (µA/cm²) at 10 mM | ED₅₀ for Secretion (mM) |
| Balsalazide | 16.7 ± 1.3 | 0.9 |
| Sulfasalazine | 6.2 ± 1.5 | 0.4 |
| Data from a comparative in vitro study.[1] |
This in vitro data suggests that at equimolar concentrations, both prodrugs can induce ileal secretion, with sulfasalazine having a lower half-maximal effective dose for this effect.[1]
Conclusion
Both this compound and sulfasalazine are effective prodrugs for delivering 5-ASA to the colon for the treatment of IBD. The primary advantage of balsalazide, as suggested by clinical data, is its improved safety and tolerability profile due to its inert carrier molecule. While direct comparative preclinical efficacy studies are lacking, the established mechanisms of action and the available data from individual preclinical studies and in vitro comparisons provide a strong foundation for future research. The experimental protocols outlined in this guide can be utilized to conduct head-to-head comparisons to generate robust preclinical data that can better inform clinical trial design and therapeutic strategies. Further preclinical studies are warranted to directly compare the efficacy of these two important drugs in validated animal models of colitis.
References
A Comparative Guide to Mass Spectrometry Methods for the Simultaneous Analysis of Balsalazide and its Metabolites
For researchers, scientists, and drug development professionals engaged in the study of Balsalazide, an anti-inflammatory drug for treating inflammatory bowel disease, accurate and simultaneous quantification of its active metabolite, 5-aminosalicylic acid (5-ASA), and the subsequent metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), is crucial for pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for this purpose, presenting key performance data, detailed experimental protocols, and a generalized workflow.
Balsalazide is a prodrug that is enzymatically cleaved in the colon to release the therapeutically active 5-ASA. 5-ASA is then partially metabolized to N-Ac-5-ASA. The simultaneous measurement of these compounds in biological matrices, such as human plasma, is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Performance of LC-MS/MS Methods
Several validated LC-MS/MS methods have been reported for the simultaneous quantification of 5-ASA and N-Ac-5-ASA. The following table summarizes their key quantitative parameters, offering a clear comparison of their sensitivity, linearity, and efficiency.
| Method Reference | Analytes | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) |
| Method 1 [1][2][3] | 5-ASA (Mesalamine) | Human Plasma | 2 | 2 - 1500 | Not explicitly stated |
| N-Ac-5-ASA | Human Plasma | 10 | 10 - 2000 | Not explicitly stated | |
| Method 2 [4] | 5-ASA | Human Plasma | 50 | 50 - 4000 | >90 |
| N-Ac-5-ASA | Human Plasma | 50 | 50 - 4000 | >95 | |
| Method 3 (with derivatization) [5] | 5-ASA | Human Plasma | 5 | Not explicitly stated | 98.8 |
| N-Ac-5-ASA | Human Plasma | 7.5 | Not explicitly stated | 78.8 | |
| Method 4 (UPLC-MS/MS with derivatization) [6] | 5-ASA (Mesalamine) | Human Plasma | 0.10 | 0.10 - 12.0 | 82 - 95 |
Note: LLOQ refers to the Lower Limit of Quantification.
Experimental Workflow and Methodologies
The simultaneous analysis of Balsalazide's metabolites by LC-MS/MS generally follows a standardized workflow, from sample preparation to data acquisition.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the development of these analytical methods.
Method 1: LC-MS/MS without Derivatization[1][2]
-
Sample Preparation: Liquid-liquid extraction (LLE) is employed for the extraction of the drug, metabolite, and internal standard from human plasma.[1][2]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Method 2: HPLC-ESI-MS/MS[4]
-
Sample Preparation: Protein precipitation with methanol is used to extract the analytes from human plasma samples.[4]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Method 3: LC-MS/MS with Derivatization[5][7]
-
Rationale for Derivatization: To enhance sensitivity and selectivity, a derivatization step using propionic anhydride is introduced. This converts the ionizable amino group of 5-ASA into a non-ionizable N-propionyl amino moiety, which increases the lipophilicity of the analytes and improves their extraction from biological matrices.[5][7]
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Parameters: Specific details on the column, mobile phase, and MRM transitions for the derivatized compounds are outlined in the respective studies. This approach has been shown to achieve a lower limit of quantification (LLOQ) of 5 ng/mL for 5-ASA and 7.5 ng/mL for N-Ac-5-ASA.[5]
Method 4: UPLC-MS/MS with Derivatization[6]
-
Rationale: This ultra-high performance liquid chromatography (UHPLC) method also utilizes derivatization with propionyl anhydride to enhance the signal intensity of mesalazine.[6]
-
Sample Preparation: Derivatization with propionyl anhydride followed by liquid-liquid extraction.[6]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Conclusion
The choice of an appropriate analytical method depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Standard LC-MS/MS methods offer robust and reliable quantification of Balsalazide's metabolites. For studies requiring higher sensitivity, methods incorporating a derivatization step can significantly lower the limits of quantification. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable mass spectrometry method for their drug development and research needs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Simultaneous Quantification of Mesalamine and Its Metabolite N-Acetyl Mesalamine in Human Plasma by LC-MS/MS and Its Application to a Bioequivalence Study | Semantic Scholar [semanticscholar.org]
- 4. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved LC-MS method for n-acetyl-5-aminosalicylic acid in plasma [wisdomlib.org]
- 6. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Profiles of 5-ASA Prodrugs
For researchers and professionals in drug development, understanding the nuanced differences between 5-aminosalicylic acid (5-ASA) prodrugs is critical for advancing the treatment of inflammatory bowel disease (IBD). This guide provides a detailed comparison of the anti-inflammatory profiles of three prominent 5-ASA prodrugs: sulfasalazine, olsalazine, and balsalazide. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to 5-ASA Prodrugs
5-aminosalicylic acid (5-ASA), also known as mesalamine, is the active therapeutic agent in a class of drugs used to treat ulcerative colitis. However, when administered orally, 5-ASA is rapidly absorbed in the upper gastrointestinal tract, limiting its delivery to the colon, the primary site of inflammation in ulcerative colitis. To overcome this, prodrugs have been developed that link 5-ASA to a carrier molecule, preventing premature absorption and allowing for targeted release in the colon through the action of bacterial azoreductases. This guide focuses on three such azo-bond prodrugs:
-
Sulfasalazine: The first-generation 5-ASA prodrug, where 5-ASA is linked to sulfapyridine.
-
Olsalazine: A second-generation prodrug composed of two 5-ASA molecules joined by an azo bond.
-
Balsalazide: Another second-generation prodrug where 5-ASA is linked to the inert carrier molecule, 4-aminobenzoyl-β-alanine.
Mechanism of Action and Delivery of 5-ASA
The fundamental mechanism of these prodrugs is to deliver the active 5-ASA moiety to the colon. Upon reaching the large intestine, resident bacteria cleave the azo bond, releasing 5-ASA to exert its anti-inflammatory effects locally at the site of inflammation. The anti-inflammatory actions of 5-ASA are multifaceted and include the inhibition of inflammatory mediators like prostaglandins and leukotrienes, scavenging of free radicals, and modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB).
Comparative Anti-inflammatory Profile
The following sections and tables summarize the available preclinical data on the effects of sulfasalazine, olsalazine, and balsalazide on key markers of inflammation. It is important to note that the data presented is collated from different studies using various experimental models, which should be taken into consideration when making direct comparisons.
Myeloperoxidase (MPO) Activity
Myeloperoxidase is an enzyme abundant in neutrophils, and its activity in the colonic tissue is a well-established quantitative marker of neutrophil infiltration and inflammation.
| Prodrug | Experimental Model | Dose | MPO Activity Reduction vs. Control | Reference |
| Sulfasalazine | TNBS-induced colitis in rats | 100 mg/kg | Significant reduction | |
| Olsalazine | Data Not Available | - | - | |
| Balsalazide | DSS-induced colitis in mice | 423 mg/kg | Significant reduction |
Pro-inflammatory Cytokine Levels: TNF-α and IL-6
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that play a central role in the pathogenesis of IBD.
Table 2: Effect of 5-ASA Prodrugs on TNF-α Levels
| Prodrug | Experimental Model | Dose | TNF-α Reduction vs. Control | Reference |
| Sulfasalazine | TNBS-induced colitis in rats | 100 mg/kg | Significant reduction | |
| Olsalazine | Data Not Available | - | - | |
| Balsalazide | DSS-induced colitis in mice | 423 mg/kg | Significant reduction |
Table 3: Effect of 5-ASA Prodrugs on IL-6 Levels
| Prodrug | Experimental Model | Dose | IL-6 Reduction vs. Control | Reference |
| Sulfasalazine | TNBS-induced colitis in rats | 100 mg/kg | Significant reduction | |
| Olsalazine | Data Not Available | - | - | |
| Balsalazide | Data Not Available | - | - |
NF-κB Signaling Pathway
The NF-κB signaling cascade is a critical regulator of inflammatory responses. Studies suggest that the intact sulfasalazine molecule, rather than its 5-ASA or sulfapyridine moieties, is a potent inhibitor of NF-κB activation. While 5-ASA itself is known to modulate NF-κB, direct comparative data on the inhibitory potency of olsalazine and balsalazide on NF-κB activation is limited.
Table 4: Effect of 5-ASA Prodrugs on NF-κB Activation
| Prodrug | Experimental System | Concentration | NF-κB Inhibition | Reference |
| Sulfasalazine | SW620 colon cells | 0.5 - 5 mM | Dose-dependent inhibition | |
| Olsalazine | Data Not Available | - | - | |
| Balsalazide | Data Not Available | - | - |
Experimental Protocols
Myeloperoxidase (MPO) Activity Assay
This protocol describes a common method for quantifying MPO activity in colonic tissue homogenates as a measure of neutrophil infiltration.
-
Tissue Homogenization:
-
Excise and weigh colonic tissue samples.
-
Homogenize the tissue in a phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for MPO analysis.
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer consisting of phosphate buffer, o-dianisidine dihydrochloride (as a substrate), and hydrogen peroxide.
-
Add a small volume of the tissue supernatant to the reaction buffer in a 96-well plate.
-
-
Measurement:
-
Measure the change in absorbance at 450-460 nm over time using a spectrophotometer.
-
MPO activity is calculated based on the rate of change in absorbance and normalized to the protein concentration of the supernatant.
-
Quantification of Cytokine Levels (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a widely used method for quantifying cytokine concentrations in tissue homogenates or serum.
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
-
Sample and Standard Incubation:
-
Add prepared standards and samples (tissue homogenate supernatant or serum) to the wells and incubate.
-
-
Detection Antibody:
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
-
Enzyme Conjugate and Substrate:
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After another wash, add a substrate solution (e.g., TMB) that will react with HRP to produce a colored product.
-
-
Measurement:
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
The concentration of the cytokine in the samples is determined by comparison to the standard curve.
-
Analysis of NF-κB Activation (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect the activation of transcription factors, such as NF-κB, by observing their binding to a labeled DNA probe.
-
Nuclear Extract Preparation:
-
Isolate nuclei from colonic tissue or cultured cells.
-
Extract nuclear proteins using a high-salt buffer.
-
-
Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts to allow NF-κB to bind to its consensus sequence.
-
-
Electrophoresis:
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
-
Detection:
-
Visualize the labeled DNA by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). An increase in the signal of the shifted band indicates increased NF-κB activation.
-
Visualizing Pathways and Workflows
NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway, a key target in inflammatory responses.
Caption: Canonical NF-κB signaling pathway activation by TNF-α.
Experimental Workflow: MPO Activity Assay
This diagram outlines the key steps in the myeloperoxidase (MPO) activity assay.
Caption: Workflow for the determination of MPO activity.
Experimental Workflow: Cytokine ELISA
The following diagram illustrates the procedural flow of an enzyme-linked immunosorbent assay (ELISA) for cytokine quantification.
Caption: General workflow of a sandwich ELISA for cytokine measurement.
Conclusion
The development of 5-ASA prodrugs has been a significant advancement in the targeted therapy of ulcerative colitis. While all three prodrugs—sulfasalazine, olsalazine, and balsalazide—effectively deliver the active 5-ASA moiety to the colon, their anti-inflammatory profiles, as suggested by the limited available preclinical data, may have subtle differences. Sulfasalazine has demonstrated efficacy in reducing MPO activity and pro-inflammatory cytokines in a rat model of colitis and is a known inhibitor of NF-κB. Balsalazide has also shown to be effective in reducing MPO and TNF-α in a mouse colitis model.
Direct comparative preclinical studies are lacking, making a definitive ranking of their anti-inflammatory potency challenging. The choice of a specific 5-ASA prodrug in a research or clinical setting may therefore depend on other factors such as the specific carrier molecule's properties and the individual's tolerance. Further head-to-head preclinical studies are warranted to fully elucidate the comparative anti-inflammatory profiles of these important therapeutic agents.
A Comparative Guide to In Vivo Imaging Techniques for Tracking Balsalazide Disodium Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of current in vivo imaging techniques used to track the delivery and activation of Balsalazide Disodium, a colon-targeted prodrug of 5-aminosalicylic acid (5-ASA). Understanding the spatiotemporal distribution and release of 5-ASA is critical for optimizing its therapeutic efficacy in treating inflammatory bowel diseases such as ulcerative colitis.
Introduction to this compound Delivery
This compound is designed for targeted drug delivery to the colon. The prodrug consists of the active therapeutic agent, 5-ASA, linked to an inert carrier molecule via an azo bond. This bond remains intact during its transit through the stomach and small intestine. Upon reaching the colon, bacterial azoreductases, enzymes produced by the gut microbiota, cleave the azo bond, releasing 5-ASA to exert its anti-inflammatory effects locally at the site of inflammation.[1][2] In vivo imaging techniques are invaluable for visualizing and quantifying this targeted delivery process, providing crucial data for drug development and formulation optimization.
Comparison of In Vivo Imaging Techniques
The following table summarizes the key quantitative parameters of the most relevant in vivo imaging techniques for tracking this compound and similar 5-ASA prodrugs.
| Imaging Technique | Modality | Typical Resolution | Sensitivity | Penetration Depth | Key Quantitative Data |
| Radiolabeling with SPECT/PET | Nuclear Imaging | 1-2 mm (SPECT), <1 mm (PET) | Picomolar range | Whole body | High uptake of [¹³¹I]Balsalazide (75 ± 1.90% injected dose/g) in ulcerated colon in mice.[2][3][4][5] |
| Fluorescence Imaging | Optical Imaging | Cellular to subcellular | Micromolar to nanomolar | Several millimeters to centimeters (NIR) | Real-time, non-invasive visualization of drug release and biodistribution.[6] |
| Gamma Scintigraphy | Nuclear Imaging | 5-10 mm | Nanomolar range | Whole body | Tracks transit, disintegration, and release of oral dosage forms.[7][8] |
| Magnetic Resonance Imaging (MRI) | Magnetic Resonance | Sub-millimeter | Millimolar range | Whole body | Tracks the location and integrity of the dosage form (capsule/tablet).[9][10][11][12] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of Balsalazide activation and a general experimental workflow for in vivo imaging studies.
References
- 1. Use of Magnetic Resonance Imaging for Visualization of Oral Dosage Forms in the Human Stomach: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioiodination of balsalazide, bioevaluation, and characterization as a highly selective radiotracer for imaging of ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioiodination of balsalazide, bioevaluation and characterization as a highly selective radiotracer for imaging of ulcerative colitis in mice. (2022) | M. H. Sanad | 19 Citations [scispace.com]
- 4. Radioiodination of balsalazide, bioevaluation, and characterization as a highly selective radiotracer for imaging of ulcerative colitis in mice [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. Azo-linked 5-ASA-coumarin prodrug: Fluorescent tracking for colonic drug release in UC treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and human pharmacoscintigraphic evaluation of an oral 5-ASA delivery system for colonic release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use of Magnetic Resonance Imaging for Visualization of Oral Dosage Forms in the Human Stomach: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Application of In Vivo MRI Imaging to Track a Coated Capsule and Its Disintegration in the Gastrointestinal Tract in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Balsalazide Disodium
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of Balsalazide Disodium. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of each method supported by experimental data.
Balsalazide is a prodrug, delivered intact to the colon where it is cleaved by bacterial azoreduction to release the therapeutically active mesalamine (5-aminosalicylic acid or 5-ASA) and the inert carrier molecule, 4-aminobenzoyl-ß-alanine.[1][2][3] Accurate and reliable analytical methods are crucial for the quantitative determination of Balsalazide in bulk drug, pharmaceutical dosage forms, and biological matrices.
Mechanism of Action of Balsalazide
Balsalazide acts as a locally-acting anti-inflammatory agent in the colon.[4] Upon reaching the colon, bacterial enzymes cleave the azo bond of Balsalazide, releasing 5-ASA.[1][2] The 5-ASA then exerts its therapeutic effect by inhibiting the cyclooxygenase and lipoxygenase pathways, thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes.[1][4] It is also suggested that 5-ASA may diminish inflammation by blocking the production of arachidonic acid metabolites in the colon.[1][2]
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS analyses are presented below. These protocols are based on validated methods reported in the literature.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Several RP-HPLC methods have been developed for the estimation of Balsalazide in bulk and capsule dosage forms.[5][6][7] A typical experimental workflow is outlined below.
Method 1: RP-HPLC with Acetonitrile, Methanol, and Triethylamine Buffer [6][8]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Triethylamine buffer in a ratio of 40:30:30 (v/v).
-
Column: Phenomenax Luna C18 (150 x 4.6 mm, 5 µm).
-
Flow Rate: 0.7 ml/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µl.
-
Internal Standard: Nifedipine.
Method 2: RP-HPLC with Water and Acetonitrile [7]
-
Mobile Phase: A mixture of water and acetonitrile in a ratio of 45:55 (v/v).
-
Column: C18 column (250 x 4 mm, 5 µm).
-
Flow Rate: 0.8 ml/min.
-
Detection Wavelength: 358 nm.
-
Injection Volume: 20 µl.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An LC-MS/MS method has been utilized for the analysis of Balsalazide and its metabolites in human plasma.[9]
-
Sample Preparation: Plasma samples are acidified and extracted using a mixture of methylene chloride and methyl tertiary-butyl ether (MTBE).
-
Chromatographic Separation: The extracts are separated by HPLC using a BetaMax Acid column maintained at 35 ºC.
-
Mass Spectrometry: Detection is performed using an ESI-quadrupole MS/MS system.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance data for the HPLC and LC-MS/MS methods based on published validation studies.
Table 1: Comparison of HPLC Method Performance Parameters
| Parameter | Method 1[6][8] | Method 2[5] | Method 3[7] |
| Linearity Range | 10-50 µg/ml | 90-210 µg/ml | 2-10 µg/ml |
| Correlation Coefficient (r²) | 0.9996 | 0.9992 | Not Reported |
| Retention Time (Balsalazide) | 3.42 min | 2.487 min | 3.685 min |
| Accuracy (% Recovery) | Not Reported | Within limits | 99.96 - 100.6% |
| Precision (%RSD) | Not Reported | < 2% | Not Reported |
| Limit of Detection (LOD) | 0.01643 µg/ml | Within limits | Not Reported |
| Limit of Quantitation (LOQ) | 0.04960 µg/ml | Within limits | Not Reported |
Table 2: Performance Data for LC-MS/MS Method
While specific validation parameters like linearity, accuracy, and precision for an LC-MS/MS method for Balsalazide are not detailed in the provided search results, LC-MS/MS methods are generally known for their high sensitivity and selectivity. For instance, a stability-indicating LC method was capable of detecting impurities at 0.003% of the test concentration.[10] LC-MS/MS methods are particularly advantageous for analyzing biological samples due to their ability to provide structural information and high specificity, which minimizes interference from matrix components.
Objective Comparison
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Good, but susceptible to interference from compounds with similar retention times and UV absorbance. | Excellent, provides structural confirmation through mass-to-charge ratio and fragmentation patterns, minimizing matrix effects. |
| Sensitivity | Generally in the µg/ml range (LOD ~0.016 µg/ml).[11] | Highly sensitive, often capable of detecting analytes in the ng/ml or even pg/ml range. |
| Instrumentation Cost | Relatively low. | High. |
| Operational Complexity | Simpler to operate and maintain. | More complex, requires specialized training. |
| Application | Well-suited for routine quality control of bulk drug and pharmaceutical formulations. | Ideal for bioanalysis (e.g., plasma, urine), metabolite identification, and analysis of complex matrices where high sensitivity and specificity are required. |
| Throughput | Can be high with optimized methods. | Can be high with modern systems featuring rapid analysis times.[12] |
Conclusion
Both HPLC-UV and LC-MS/MS are powerful analytical techniques for the quantification of this compound. The choice of method depends on the specific application.
-
HPLC-UV is a robust, cost-effective, and reliable method for routine quality control and assay of Balsalazide in pharmaceutical products. Several validated methods with good linearity, accuracy, and precision are available.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies and metabolite profiling, where trace levels of the drug and its metabolites need to be quantified in complex biological matrices.
Cross-validation of these methods would be beneficial to ensure consistency and reliability of data when transferring methods or analyzing samples across different platforms. However, based on the individual performance characteristics, both methods are fit for their intended purposes.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. DailyMed - this compound capsule [dailymed.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. pharmascholars.com [pharmascholars.com]
- 6. rjptonline.org [rjptonline.org]
- 7. ijrpc.com [ijrpc.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacreations.com [pharmacreations.com]
- 12. lcms.cz [lcms.cz]
Assessing the Impact of Balsalazide Disodium on Gut Microbiota Composition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balsalazide disodium is a second-generation aminosalicylate that has demonstrated efficacy in the treatment of mild-to-moderate ulcerative colitis (UC). As a prodrug, its unique mechanism of action is intrinsically linked to the gut microbiota, which is responsible for its activation and the targeted delivery of the therapeutic agent, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon. This guide provides a comparative analysis of balsalazide with other 5-ASA formulations, focusing on their interactions with and impact on the gut microbiota, supported by available experimental data.
Mechanism of Action: A Microbiota-Dependent Pathway
Balsalazide is composed of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[1][2] This bond protects the active drug from absorption in the upper gastrointestinal tract, allowing it to reach the colon intact.[2] In the colon, bacterial azoreductases, enzymes produced by the resident microbiota, cleave the azo bond, releasing 5-ASA to exert its anti-inflammatory effects directly at the site of inflammation.[1][2]
The localized release of 5-ASA is a key advantage of balsalazide, as it minimizes systemic absorption and potential side effects. The anti-inflammatory actions of 5-ASA are multifaceted and include the inhibition of cyclooxygenase and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes.
Below is a diagram illustrating the activation pathway of this compound.
Comparative Clinical Efficacy
Clinical trials have compared the efficacy and tolerability of balsalazide with other 5-ASA formulations, primarily mesalamine and sulfasalazine.
| Drug | Key Efficacy Findings | Tolerability | Reference |
| Balsalazide | - Faster onset of action in inducing remission compared to mesalamine. - Combination with VSL#3 probiotics showed superior remission rates over balsalazide or mesalamine alone. | - Generally better tolerated than sulfasalazine. - Lower incidence of adverse events compared to sulfasalazine. | [3] |
| Mesalamine | - Effective in inducing and maintaining remission in UC. | - Generally well-tolerated. | [4] |
| Sulfasalazine | - Effective in treating UC. | - Higher incidence of side effects compared to balsalazide and mesalamine, often leading to treatment discontinuation. | [3] |
Impact on Gut Microbiota Composition: An Indirect Assessment
Direct comparative studies on the impact of balsalazide on the gut microbiota composition are limited. However, insights can be gleaned from studies on its active component, mesalamine, and the related prodrug, sulfasalazine.
A study on UC patients treated with mesalamine revealed a partial restoration of gut microbiota diversity.[4] Treatment was associated with a decrease in potentially pro-inflammatory taxa and an increase in beneficial bacteria.
Research on sulfasalazine has shown that it can modulate the gut microbiome in animal models of colitis, restoring the dysregulated microbiota composition towards a healthier state.[5] Notably, sulfasalazine treatment was found to increase the abundance of short-chain fatty acid (SCFA)-producing bacteria, such as Lachnospiraceae.[5] A recent study in patients with IBD-associated spondyloarthritis found that sulfasalazine's efficacy was linked to an enrichment of Faecalibacterium prausnitzii and enhanced butyrate production.[6][7][8]
Given that balsalazide delivers a higher concentration of mesalamine to the colon, it is plausible that its impact on the gut microbiota is at least comparable to, if not more pronounced than, that of other mesalamine formulations. The high local concentration of 5-ASA may help to reduce the abundance of pro-inflammatory bacteria and support the growth of beneficial, butyrate-producing species, contributing to the restoration of a healthy gut microbial ecosystem.
The following diagram illustrates a hypothetical workflow for assessing the impact of 5-ASA drugs on the gut microbiota.
Experimental Protocols
Detailed experimental protocols for assessing the impact of therapeutics on the gut microbiota are crucial for reproducible research. Below is a generalized protocol based on common methodologies used in IBD and microbiome research.
1. Fecal Sample Collection and Storage:
-
Fecal samples are collected from patients at baseline (before treatment initiation) and at specified time points during treatment.
-
Samples are immediately stored at -80°C to preserve microbial DNA and metabolites.
2. DNA Extraction:
-
Microbial DNA is extracted from fecal samples using commercially available kits, such as the QIAamp DNA Stool Mini Kit (QIAGEN), following the manufacturer's instructions.
-
The quality and quantity of extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
3. 16S rRNA Gene Sequencing:
-
The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.
-
The amplicons are then sequenced using a high-throughput sequencing platform, such as the Illumina MiSeq.
4. Bioinformatic and Statistical Analysis:
-
Sequencing reads are processed using bioinformatics pipelines like QIIME 2 or DADA2 for quality filtering, denoising, and taxonomic classification against a reference database (e.g., Greengenes, SILVA).
-
Alpha diversity (within-sample diversity) is calculated using metrics such as the Shannon index and observed OTUs (Operational Taxonomic Units).
-
Beta diversity (between-sample diversity) is assessed using metrics like Bray-Curtis dissimilarity and visualized using Principal Coordinate Analysis (PCoA).
-
Statistical analyses (e.g., ANOSIM, PERMANOVA) are performed to identify significant differences in microbial composition between treatment groups.
-
Linear discriminant analysis effect size (LEfSe) can be used to identify specific bacterial taxa that are differentially abundant between groups.
Conclusion and Future Directions
This compound is an effective treatment for ulcerative colitis that relies on the gut microbiota for its activation. While direct comparative studies on its impact on the gut microbial composition are needed, evidence from studies on its active moiety, mesalamine, and the related prodrug, sulfasalazine, suggests a beneficial modulatory effect. 5-ASA compounds appear to contribute to the restoration of a healthy gut microbiome by reducing pro-inflammatory bacteria and promoting the growth of beneficial, SCFA-producing species.
Future research should focus on head-to-head clinical trials that include comprehensive, multi-omics analysis of the gut microbiome in patients treated with balsalazide versus other 5-ASA formulations. Such studies will provide a clearer understanding of the specific microbial changes induced by balsalazide and how these changes correlate with clinical outcomes. This knowledge will be invaluable for optimizing treatment strategies and for the development of novel microbiome-targeted therapies for inflammatory bowel disease.
References
- 1. news.umich.edu [news.umich.edu]
- 2. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gut Microbiota and Related Metabolites Were Disturbed in Ulcerative Colitis and Partly Restored After Mesalamine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. New Insight into How an Old IBD Drug Works | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 7. The gut microbiome regulates the clinical efficacy of sulfasalazine therapy for IBD-associated spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
Evaluating the Long-Term Efficacy of Balsalazide Disodium in Chronic Colitis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term efficacy of Balsalazide Disodium in preclinical chronic colitis models. While direct long-term comparative studies in animal models are limited, this document synthesizes available data from studies on Balsalazide and its common alternatives, mesalamine (5-aminosalicylic acid or 5-ASA) and sulfasalazine, in the widely used Dextran Sulfate Sodium (DSS)-induced colitis model. This guide aims to offer a valuable resource for evaluating the potential of Balsalazide in the context of chronic inflammatory bowel disease (IBD) research and development.
Mechanism of Action: this compound
This compound is a prodrug of mesalamine[1]. It is designed for targeted delivery of the active therapeutic agent, 5-ASA, to the colon. The molecule consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond. This bond remains intact during its passage through the upper gastrointestinal tract, minimizing systemic absorption and associated side effects. Upon reaching the colon, resident bacteria cleave the azo bond, releasing 5-ASA to exert its anti-inflammatory effects locally at the site of inflammation.[1]
The therapeutic action of 5-ASA is believed to be multifactorial. It is thought to modulate inflammatory responses through the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes. Additionally, 5-ASA may exert its effects by scavenging reactive oxygen species and inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory cascade.
References
Safety Operating Guide
Proper Disposal Procedures for Balsalazide Disodium in a Laboratory Setting
This document provides essential safety and logistical information for the proper disposal of Balsalazide Disodium, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with environmental regulations.
Core Disposal Principles
The primary method for the disposal of this compound is high-temperature incineration at a licensed and approved facility.[1] This ensures the complete destruction of the active pharmaceutical ingredient. Under no circumstances should this compound or its containers be disposed of via the sewer system.[2][3] All disposal actions must be in accordance with applicable federal, state, and local laws and regulations.[2]
Disposal Methodologies and Considerations
For laboratory and development environments, a structured approach to waste handling and disposal is critical. The following table summarizes the recommended procedures for both the chemical substance and its packaging.
| Waste Type | Recommended Disposal Method | Key Procedural Steps & Considerations |
| This compound (Unused/Expired/Waste) | Controlled Incineration | Must be carried out at a licensed chemical destruction plant or an approved USEPA incinerator.[1][2] Ensure the process includes flue gas scrubbing to manage emissions.[2] |
| Licensed Waste Disposal Site | Collect and transfer the material in sealed, suitable containers to a licensed waste disposal site.[1] | |
| Contaminated Materials (e.g., spill cleanup) | Controlled Incineration | Promptly collect all adhered or absorbed material using appropriate personal protective equipment (PPE).[2] Place in suitable, closed containers for disposal.[2][4] |
| Empty Product Containers & Packaging | Recycling or Reconditioning | Containers can be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[2] |
| Sanitary Landfill | If recycling is not an option, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[2] | |
| Incineration | Combustible packaging materials may be disposed of via controlled incineration.[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard operating procedure for collecting and preparing this compound for disposal in a laboratory environment.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear suitable protective clothing, chemical-impermeable gloves, and eye protection (safety glasses with side shields or goggles).[2][4]
-
Handle the material in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[2][3]
-
Use non-sparking tools and prevent fire risks from electrostatic discharge.[2]
2. Waste Collection and Containment:
-
For powder spills, cover the area with a plastic sheet to minimize spreading.[4]
-
Mechanically collect the waste material. This can involve sweeping up and placing it into a proper container.[1][4] For fine dust, a vacuum cleaner equipped with a HEPA filter is recommended.[1]
-
Place the collected this compound waste into a suitable, closed, and clearly labeled container for disposal.[2]
3. Container Management:
-
Ensure the waste container is tightly sealed and stored in a dry, cool, and well-ventilated place, away from incompatible materials, until disposal.[2][3]
-
For empty product packaging, triple-rinse the container. Collect the rinsate as chemical waste for proper disposal; do not discharge to the sewer.
-
Puncture the rinsed container to prevent reuse before sending it for recycling or to a landfill.[2]
4. Final Disposal:
-
Arrange for the removal and transport of the sealed waste containers by a licensed chemical destruction plant or waste disposal service.[1][2]
-
The waste code should be assigned in discussion between the user, the producer, and the waste disposal company to ensure full compliance.[1]
-
Maintain all necessary documentation for waste disposal as required by your institution and local regulations.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research or laboratory setting.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
